4-Chloro-2-methyl-6-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPAZQKQYSOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408174 | |
| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-81-4 | |
| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-methyl-6-nitroquinoline CAS number
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline
Introduction
This compound is a substituted quinoline derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloro-substituent and an electron-withdrawing nitro group, positions it as a versatile intermediate for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, its reactivity profile, and its application as a scaffold in the development of targeted therapeutics.
The foundational step in working with any chemical entity is the confirmation of its identity and a clear understanding of its basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 1207-81-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 222.63 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)[O-])Cl | [2] |
| InChI Key | PTZXWOQFSDHSDM-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While multiple routes may exist, a common and logical pathway proceeds from a readily available aniline precursor through cyclization, nitration, and subsequent chlorination. A representative synthesis starting from p-nitroaniline is outlined below.
Synthetic Workflow Overview
The process involves a Combes-type quinoline synthesis to form the core heterocyclic structure, followed by chlorination to install the reactive handle at the C4 position.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-nitroaniline (1 equivalent) and acetylacetone (1.2 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid.
-
Cyclization: Heat the reaction mixture to approximately 130-140°C with vigorous stirring. The acid catalyst facilitates the condensation of the aniline with the β-diketone, followed by an intramolecular electrophilic cyclization onto the aromatic ring to form the quinoline core.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it cautiously onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Isolation: The solid product, 2-methyl-6-nitroquinolin-4-ol, is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the dried 2-methyl-6-nitroquinolin-4-ol (1 equivalent) into a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. The use of POCl₃ is a standard and highly effective method for converting quinolinols (or more accurately, the tautomeric quinolinones) into their corresponding chloro-derivatives.[6]
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 1-2 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Workup: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[6]
Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a predicted spectroscopic profile can be generated based on its structure and data from analogous compounds.[8] This is invaluable for characterization and quality control.
| Data Type | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 (s, 1H, H5), δ ~8.3 (d, 1H, H7), δ ~8.0 (d, 1H, H8), δ ~7.5 (s, 1H, H3), δ ~2.7 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C2), δ ~150 (C4), δ ~148 (C6), δ ~145 (C8a), δ ~130 (C8), δ ~125 (C5), δ ~123 (C7), δ ~122 (C4a), δ ~120 (C3), δ ~25 (-CH₃) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (Ar C-H), ~1590, 1490 (C=C, C=N), ~1520, 1340 (asym/sym NO₂ stretch), ~850 (C-Cl stretch) |
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate is primarily defined by the reactivity of the C4-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The quinoline ring system is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitro group at the C6 position. This electronic arrangement makes the C4 position highly susceptible to nucleophilic attack, allowing the chlorine atom to be readily displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction.[9]
This reactivity is the cornerstone of its application in drug development. The chloro group serves as an excellent leaving group, enabling the introduction of various functional groups through reaction with a wide range of nucleophiles.
Caption: Reactivity of this compound in SNAr reactions.
Application as a Scaffold for Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[7] Consequently, inhibitors of this pathway are a major focus of modern oncology drug discovery.
Quinoline derivatives are prominent scaffolds in the design of kinase inhibitors. This compound serves as a key starting material for building molecules that target kinases within this pathway.[7] The C4 position provides an attachment point for side chains that can interact with specific amino acid residues in the kinase active site, while the nitro group at C6 can be reduced to an amine, providing another vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid formation and inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[11][13]
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[10] Causes skin and serious eye irritation.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound, identified by CAS number 1207-81-4, is a high-value chemical intermediate whose utility is rooted in its specific substitution pattern. The presence of a displaceable chlorine atom at the C4 position, activated by the electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. This reactivity allows for its elaboration into more complex molecular architectures, most notably as a foundational scaffold for the development of kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/mTOR. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in drug discovery and organic synthesis.
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ChemicalBook. This compound CAS#: 1207-81-4.
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ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
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Guidechem. Quinoline,5-chloro-2,6-dimethoxy-4-methyl-8-nitro- 189746-21-2 wiki.
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Full Text).
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Sigma-Aldrich. Aldrich 146439 - SAFETY DATA SHEET.
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Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-methylquinoline.
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Biosensis. Material Safety Data Sheet.
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PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).
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PubChem. 4-Chloro-2-methylquinoline.
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Benchchem. A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
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Benchchem. 4-Chloro-8-methoxy-6-methyl-3-nitroquinoline.
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
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Wiley Online Library. Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities.
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PubChemLite. 4-chloro-6-nitroquinoline (C9H5ClN2O2).
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Chemsrc. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2.
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ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
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An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-nitroquinoline, a key heterocyclic intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, a robust synthesis protocol, analytical characterization, and its role as a versatile building block for novel therapeutics.
Introduction to this compound
This compound (C₁₀H₇ClN₂O₂) is a substituted quinoline derivative featuring a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position. The quinoline scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific arrangement of the chloro, methyl, and nitro substituents on this scaffold imparts unique reactivity and makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the realm of kinase inhibitor development. The electron-withdrawing nature of the nitro group and the chloro atom significantly influences the chemical reactivity of the quinoline ring system, making it a versatile tool for synthetic chemists.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇ClN₂O₂ | |
| Molecular Weight | 222.63 g/mol | [1] |
| CAS Number | 1207-81-4 | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | 142 °C | [2] |
| Boiling Point | 355.1±37.0 °C (Predicted) | [2] |
| Density | 1.419±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.62±0.50 (Predicted) | [2] |
Spectroscopic Characterization
The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current. The nitro group at the 6-position will deshield the protons in its vicinity (H-5 and H-7). The methyl group at the 2-position is expected to appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chloro group (C-4) and the nitro group (C-6) will be significantly influenced by these electron-withdrawing substituents. The methyl carbon will appear at a characteristic upfield chemical shift (around δ 20-25 ppm).
The IR spectrum of this compound will be characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 222, with a characteristic isotopic pattern [M+2]⁺ at m/z 224 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the chloro atom, as well as cleavage of the quinoline ring.
Synthesis and Purification
While a specific experimental protocol for the synthesis of this compound is not widely published, a reliable synthetic route can be extrapolated from the well-documented synthesis of analogous compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2][3] The proposed synthesis is a multi-step process commencing from a readily available substituted aniline.
Proposed Synthetic Workflow
The synthesis can be logically divided into three key stages: quinoline ring formation, nitration, and chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for similar quinoline syntheses and should be considered a starting point for experimental optimization.
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
-
To a stirred mixture of p-nitroaniline and polyphosphoric acid, slowly add ethyl acetoacetate at room temperature.
-
Heat the reaction mixture to approximately 140-160 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to yield crude 2-methyl-6-nitroquinolin-4-ol.
Step 2: Synthesis of this compound
-
To a flask containing 2-methyl-6-nitroquinolin-4-ol, add an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice and neutralize with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system to afford the pure product.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SNAᵣ). This heightened reactivity is a direct consequence of the electron-withdrawing effects of the quinoline nitrogen and the nitro group at the 6-position.
Nucleophilic Aromatic Substitution (SNAᵣ)
The C4-chloro substituent is an excellent leaving group and is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound. (Note: This is a conceptual representation as image embedding is not supported in this format.)
This reactivity is the cornerstone of its utility in drug discovery, allowing for the facile introduction of diverse functional groups at the 4-position to explore structure-activity relationships (SAR).
Applications in Drug Development and Medicinal Chemistry
The structural features of this compound make it a highly valuable intermediate in the synthesis of pharmacologically active molecules.
Intermediate for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold can mimic the adenine moiety of ATP, the natural substrate for kinases. This compound serves as a key starting material for the synthesis of ATP-competitive kinase inhibitors. The chloro group at the 4-position provides a convenient handle for introducing various amine-containing side chains, which can interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The nitro group can be further functionalized, for example, by reduction to an amino group, which can then be elaborated to introduce additional diversity.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors.
Precursor for Biologically Active Heterocycles
Beyond kinase inhibitors, this compound can be used to synthesize a variety of other heterocyclic systems with potential biological activities. For instance, reaction with hydrazine can lead to the formation of pyrazolo[3,4-c]quinolines, while reactions with other bifunctional nucleophiles can be employed to construct other fused ring systems.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of similar chloro-nitro aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, predictable reactivity, and amenability to a range of chemical transformations make it an important tool for medicinal chemists. The ability to readily undergo nucleophilic aromatic substitution at the 4-position allows for the systematic exploration of structure-activity relationships, particularly in the design of novel kinase inhibitors. This guide provides a solid foundation for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. doi:10.2991/emcm-16.2017.104. Available at [Link].
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Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at [Link].
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4-Chloro-2-methyl-6-nitroquinoline structure.
An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Structure, Synthesis, and Applications
Introduction
This compound is a substituted quinoline molecule that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing nitro group on the benzene ring, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making intermediates like this compound highly valuable to researchers in drug discovery.[1][2] This guide provides a detailed examination of the structure, physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of this compound, intended for professionals in chemical research and pharmaceutical development.
Compound Identification:
-
IUPAC Name: this compound[3]
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a quinoline core, which is a fused bicyclic system of a benzene ring and a pyridine ring. Key substitutions include a methyl group at position 2, a chlorine atom at position 4, and a nitro group at position 6. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a reactivity enhanced by the electron-withdrawing nature of the quinoline nitrogen and the nitro group.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [3] |
| Molecular Weight | 222.63 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [7] |
| XLogP3 | 3.0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)[O-])Cl | [3] |
| InChI Key | JLGPAZQKQYSOTR-UHFFFAOYSA-N | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved via a multi-step process starting from a substituted aniline. A common and effective strategy involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. This approach is analogous to synthetic routes reported for similar quinoline derivatives.[8][9][10]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing substituted chloroquinolines.[8][9]
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
-
Reagents & Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-nitroaniline and polyphosphoric acid (PPA).
-
Reaction: Slowly add ethyl acetoacetate dropwise to the stirred mixture.
-
Heating: Heat the reaction mixture to approximately 170°C and maintain this temperature for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: PPA serves as both a solvent and a catalyst for the acid-catalyzed cyclization (Combes reaction). High temperature is necessary to overcome the activation energy for the condensation and subsequent ring-closing steps.
-
-
Workup: After completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring. This will precipitate the product and hydrolyze the PPA.
-
Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product fully precipitates. Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 2-methyl-6-nitroquinolin-4-ol.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a flask fitted with a reflux condenser, suspend the crude 2-methyl-6-nitroquinolin-4-ol from Step 1 in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (around 110°C) for 1-2 hours. The suspension should dissolve as the reaction proceeds.
-
Causality: POCl₃ is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinolinol tautomer into a chloro group. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring. This hydrolyzes the excess POCl₃.
-
Isolation & Purification: Basify the mixture with a cold aqueous solution of ammonium hydroxide or sodium carbonate to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. While public domain experimental spectra are not always available, the expected spectral data can be accurately predicted based on the known effects of the functional groups on the quinoline scaffold.[11][12]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH₃ (at C2) | 2.6 - 2.8 | Singlet (s) | Methyl group adjacent to the quinoline nitrogen, no adjacent protons for coupling. |
| H-3 | 7.4 - 7.6 | Singlet (s) | Proton on the pyridine ring, deshielded by the ring current and nitrogen. |
| H-5 | 8.2 - 8.4 | Doublet (d) | Ortho-coupling to H-7 (meta to H-8 is negligible). Deshielded by proximity to the nitro group. |
| H-7 | 7.8 - 8.0 | Doublet of doublets (dd) | Ortho-coupling to H-8, meta-coupling to H-5. |
| H-8 | 8.8 - 9.0 | Doublet (d) | Ortho-coupling to H-7. Strongly deshielded by the anisotropic effect of the quinoline nitrogen. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 10 distinct signals corresponding to the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | 24 - 26 | Aliphatic methyl carbon. |
| C-2 | 158 - 162 | Carbon attached to nitrogen and methyl group. |
| C-3 | 120 - 123 | Aromatic CH carbon. |
| C-4 | 148 - 152 | Carbon bearing the chlorine atom, deshielded. |
| C-4a | 149 - 151 | Bridgehead carbon. |
| C-5 | 125 - 128 | Aromatic CH carbon. |
| C-6 | 145 - 148 | Carbon bearing the nitro group, strongly deshielded. |
| C-7 | 122 - 125 | Aromatic CH carbon. |
| C-8 | 130 - 133 | Aromatic CH carbon. |
| C-8a | 123 - 126 | Bridgehead carbon. |
Infrared (IR) Spectroscopy
Key vibrational frequencies in the IR spectrum help confirm the presence of the principal functional groups.[13][14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1600, 1480 | C=C and C=N stretch | Aromatic and Pyridine Rings |
| ~1530, 1350 | Asymmetric & Symmetric N-O stretch | Nitro Group (-NO₂) |
| ~850-750 | C-Cl stretch | Aryl-Chloride |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
-
Expected M⁺ peak: m/z ≈ 222
-
Expected M+2 peak: m/z ≈ 224 (with an intensity of approximately one-third of the M⁺ peak)
-
Common Fragmentation: Loss of Cl (M-35), NO₂ (M-46), or CH₃ (M-15).[15]
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its reactivity, which makes it an excellent scaffold for building more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 6-position, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[16]
This reactivity allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 4-position. This is a cornerstone reaction for generating libraries of quinoline derivatives for biological screening. For instance, reaction with various primary or secondary amines can yield a series of 4-aminoquinoline derivatives, a class of compounds known for a wide range of pharmacological activities, including antimalarial and anticancer effects.[17][18]
Role in Medicinal Chemistry
The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The chloro-nitro-quinoline motif, in particular, has been investigated for its potential in developing targeted therapies.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The 4-aminoquinoline scaffold derived from this intermediate can be elaborated to target specific kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8][19]
-
Anticancer Agents: The introduction of various side chains via the reactive chlorine handle can lead to compounds with potent antiproliferative activity. The nitro group can also be a site for further chemical modification, for example, by reduction to an amino group, which can then be functionalized.[17]
Conclusion
This compound is a well-defined chemical entity with a unique combination of structural features that render it highly valuable for synthetic chemistry. Its straightforward, high-yield synthesis and the activated nature of its 4-position for nucleophilic substitution make it an ideal starting material for the construction of diverse molecular libraries. For researchers and scientists in drug development, this compound represents a key building block for accessing novel quinoline-based therapeutics aimed at a variety of disease targets. A thorough understanding of its structure, properties, and reactivity is essential for its effective application in the laboratory.
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
This guide provides a detailed exploration of a robust and widely utilized synthetic pathway for 4-Chloro-2-methyl-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The narrative emphasizes the chemical logic behind procedural steps, ensuring a deep understanding for researchers, scientists, and professionals in the field.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound is most logically approached via a multi-step sequence that builds the core quinoline structure first, followed by functional group manipulation. The primary disconnection strategy points to the installation of the C4-chloro group as a late-stage step, leveraging the reactivity of its 4-hydroxy precursor. This precursor, 4-hydroxy-2-methyl-6-nitroquinoline, is a classic target for quinoline synthesis methodologies, such as the Conrad-Limpach reaction. This approach ensures high regioselectivity and utilizes commercially available starting materials, making it an efficient and scalable route.
The Core Synthesis Workflow
The most effective pathway can be delineated into two primary transformations:
-
Part A: Construction of the Quinoline Core via the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline from 4-nitroaniline and ethyl acetoacetate.
-
Part B: Aromatic Chlorination via the conversion of the 4-hydroxy intermediate to the final 4-chloro product using a potent chlorinating agent.
Below is a visualization of the complete synthetic workflow.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols & Mechanistic Insights
Part A: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline (Intermediate)
This foundational step employs the Conrad-Limpach quinoline synthesis. The reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization to form the 4-hydroxyquinoline ring system.[1]
Underlying Principle: The initial reaction between the aromatic amine (4-nitroaniline) and the β-ketoester (ethyl acetoacetate) forms a β-anilinoacrylate intermediate. The choice of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is critical. PPA facilitates the intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) onto the aniline ring, followed by dehydration to yield the stable quinoline product. Starting with 4-nitroaniline directly incorporates the nitro group at the desired 6-position, streamlining the synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-nitroaniline and a slight molar excess (approx. 1.1 equivalents) of ethyl acetoacetate.
-
Acid Addition: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The PPA serves as both the solvent and the cyclizing agent.
-
Thermal Cyclization: Heat the reaction mixture to approximately 170°C for 1-2 hours. The high temperature is necessary to drive the intramolecular cyclization and dehydration.[2]
-
Work-up and Isolation: Allow the mixture to cool to a manageable temperature (approx. 80-90°C). Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of ~7. This will precipitate the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude 4-hydroxy-2-methyl-6-nitroquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure intermediate.
Part B: Synthesis of this compound (Final Product)
This step converts the hydroxyl group of the quinolin-4-one tautomer into a chloro group. This is a standard and highly effective transformation for activating the 4-position for subsequent nucleophilic substitution reactions.
Underlying Principle: The reagent of choice for this conversion is phosphorus oxychloride (POCl₃). The lone pair on the quinoline nitrogen first attacks the phosphorus atom of POCl₃. The resulting intermediate facilitates the attack of a chloride ion on the C4 position, which is now highly electrophilic. The stable phosphate byproduct is eliminated, yielding the desired 4-chloroquinoline. A small amount of a tertiary amine base or N,N-Dimethylformamide (DMF) is often used as a catalyst.[2][3]
Detailed Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend the 4-hydroxy-2-methyl-6-nitroquinoline intermediate in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added.[2]
-
Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours.[2][3]
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood.
-
Work-up and Isolation: Pour the cooled reaction residue slowly onto crushed ice with vigorous stirring. The 4-chloro product will precipitate as a solid.
-
Neutralization: Basify the mixture with a base such as ammonium hydroxide or sodium carbonate solution to neutralize any remaining acidic components.[3]
-
Purification: Filter the crude solid, wash with water, and dry. For high purity, the product can be purified by column chromatography over silica gel (eluting with a solvent system like chloroform or an ethyl acetate/hexane mixture) or by recrystallization.[3]
Summary of Synthesis Parameters
| Step | Reaction Type | Starting Materials | Key Reagents & Conditions | Typical Yield |
| 1 | Conrad-Limpach Cyclization | 4-Nitroaniline, Ethyl Acetoacetate | Polyphosphoric Acid (PPA), ~170°C, 1-2h | High |
| 2 | Aromatic Chlorination | 4-Hydroxy-2-methyl-6-nitroquinoline | Phosphorus Oxychloride (POCl₃), DMF (cat.), Reflux (~110°C), 1-2h | >85%[2] |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology is grounded in well-established named reactions and employs standard laboratory reagents and techniques. By understanding the mechanistic principles behind each transformation—from the acid-catalyzed cyclization to the robust chlorination—researchers can effectively troubleshoot and optimize the synthesis for applications in pharmaceutical research and development. The final product serves as a versatile building block, with the chloro group at the 4-position being an excellent leaving group for nucleophilic aromatic substitution, enabling the creation of diverse libraries of pharmacologically relevant quinoline derivatives.[4][5]
References
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
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PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available from: [Link]
-
R&D Chemicals. 4-Hydroxy-2-methyl-6-nitroquinoline. Available from: [Link]
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ChemSynthesis. 2-chloro-4-methyl-6-nitroquinoline. Available from: [Link]
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NIST. 2-Methyl-6-nitroquinoline. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Available from: [Link]
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SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
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PubChem, NIH. 2-Methyl-6-nitroquinoline. Available from: [Link]
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Chemsrc. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2. Available from: [Link]
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De Gruyter. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]
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An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-nitroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details a robust synthetic pathway, methods for characterization, and explores its critical role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations, ensuring a thorough understanding for its intended scientific audience.
Introduction and Significance
This compound (CAS No: 1207-81-4) is a substituted quinoline derivative featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position.[1][2] Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol .[1][2] The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry.
The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. This reactivity allows for the facile introduction of various side chains and pharmacophores, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
Furthermore, the electron-withdrawing nitro group at the 6-position modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential biological activity. This guide will delve into the practical synthesis of this key intermediate, its analytical characterization, and its application in the development of next-generation therapeutics.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of its precursor, 4-hydroxy-2-methyl-6-nitroquinoline, followed by a chlorination reaction. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
The initial step involves the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline (also known as 2-methyl-6-nitroquinolin-4-ol). While various methods exist for the synthesis of quinoline cores, a common and effective approach is the Conrad-Limpach reaction or a similar cyclization strategy.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-nitroaniline (1 equivalent).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Reagent Addition: Slowly add ethyl acetoacetate (1.1 equivalents) to the stirred mixture.
-
Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) to facilitate the cyclization and elimination of ethanol and water. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solid product is precipitated by the addition of a non-polar solvent like hexane. The crude product is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 4-hydroxy-2-methyl-6-nitroquinoline.
Causality Behind Experimental Choices:
-
High-Boiling Point Solvent: The use of a high-boiling point solvent is crucial to achieve the necessary temperature for the intramolecular cyclization to occur efficiently.
-
Ethyl Acetoacetate: This reagent provides the three-carbon unit required to form the pyridine ring of the quinoline system.
-
Monitoring by TLC: Regular monitoring of the reaction allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
Step 2: Chlorination of 4-Hydroxy-2-methyl-6-nitroquinoline
The second and final step is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-2-methyl-6-nitroquinoline (1 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the starting material. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux (around 110 °C) for a period of 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Excess POCl₃: Using an excess of POCl₃ ensures the complete conversion of the starting material and also serves as the reaction solvent.
-
Catalytic DMF: DMF can act as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive chlorinating species.
-
Quenching on Ice: The highly reactive POCl₃ is safely neutralized by the slow and controlled addition to ice, which hydrolyzes it to phosphoric acid and hydrochloric acid.
Quantitative Data Summary
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Nitroaniline | Ethyl acetoacetate | Diphenyl ether | 240-260 | 2-4 | 70-80 |
| 2 | 4-Hydroxy-2-methyl-6-nitroquinoline | Phosphorus oxychloride (POCl₃), cat. DMF | POCl₃ (excess) | 110 | 2-4 | 85-95 |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the downfield region (δ 7.5-9.0 ppm), with characteristic splitting patterns for the substituted quinoline ring. A singlet for the methyl group protons in the upfield region (δ 2.5-2.8 ppm). |
| ¹³C NMR | Resonances for ten distinct carbon atoms. Aromatic and heterocyclic carbons in the range of δ 120-160 ppm. The methyl carbon will appear at a higher field (δ 18-25 ppm). |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the methyl group and aromatic ring (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1500-1600 cm⁻¹), strong absorptions for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), and a C-Cl stretching vibration (~700-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 222.63 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of Cl, NO₂, and CH₃ groups. |
Rationale for Predicted Data:
The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of related compounds such as 4-chloro-2-methylquinoline and 6-nitroquinoline. The electron-withdrawing nitro group is expected to deshield the protons and carbons in its vicinity, leading to downfield shifts. The IR absorptions are predicted based on standard functional group frequencies. The mass spectrometry data is predicted based on the molecular formula and the natural isotopic abundance of chlorine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary significance of this compound in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The 4-chloroquinoline scaffold serves as an excellent starting point for the development of ATP-competitive kinase inhibitors. The quinoline ring system can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases. The chlorine atom at the 4-position is a key reactive handle that allows for the introduction of various amine-containing side chains through nucleophilic aromatic substitution. This modularity is highly advantageous in a drug discovery setting, as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Signaling Pathway and Drug Design Logic
Caption: Logical workflow for the use of this compound in kinase inhibitor design.
The derivatives of this compound have been investigated as inhibitors of several important kinase targets, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a driving factor in many cancers. Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. 4-Aminoquinoline derivatives have shown promise as dual PI3K/mTOR inhibitors.
The methyl group at the 2-position and the nitro group at the 6-position of the quinoline core can also be further functionalized or can serve to modulate the physicochemical properties and binding interactions of the final drug molecule.
Conclusion
This compound is a strategically important chemical entity for the drug discovery and development community. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of the 4-chloro position, makes it an ideal scaffold for the construction of libraries of potential therapeutic agents. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its value in the ongoing quest for more effective and targeted cancer therapies. This guide has provided a detailed and scientifically grounded overview to empower researchers in their efforts to leverage this valuable chemical tool.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-Chloro-2-methyl-6-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The presence of a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position imparts unique electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of novel bioactive agents. Understanding the physical properties of this compound is paramount for its effective use in research and development, influencing aspects from reaction setup and purification to formulation and pharmacokinetic profiling. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed methodologies for their experimental determination.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its structure and fundamental identifiers.
Caption: Experimental workflow for determining key physical properties.
1. Melting Point Determination (Capillary Method)
-
Principle: This method relies on the visual observation of the temperature at which the solid sample transitions to a liquid phase.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 130 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range provides the melting point.
-
2. Boiling Point Determination (Microscale Method)
-
Principle: At the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method uses a small amount of sample and observes the temperature at which rapid boiling occurs.
-
Procedure:
-
Place a few drops of the sample into a small test tube.
-
Invert a sealed capillary tube and place it inside the test tube.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).
-
Heat the bath gradually. A stream of bubbles will emerge from the inverted capillary as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
-
3. Solubility Assessment
-
Principle: This involves systematically testing the solubility of the compound in a range of solvents with varying polarities.
-
Procedure:
-
To a series of small, labeled test tubes, add approximately 10 mg of the sample.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) in a stepwise manner (e.g., 0.2 mL increments).
-
After each addition, vortex or shake the tube vigorously for 30 seconds and visually inspect for dissolution.
-
Classify the solubility as:
-
Soluble: Complete dissolution.
-
Partially soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution.
-
-
For a more quantitative assessment, prepare saturated solutions, filter, and determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methyl group.
-
Expected Signals:
-
A singlet for the methyl group (C2-CH₃) in the upfield region (around 2.5-2.8 ppm).
-
A singlet for the proton at the C3 position.
-
Signals for the three protons on the benzene ring (C5-H, C7-H, C8-H) in the downfield aromatic region (typically 7.5-9.0 ppm), with splitting patterns determined by their coupling with each other. The strong deshielding effect of the nitro group at C6 will likely shift the C5-H and C7-H protons further downfield.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Expected Signals:
-
Ten distinct signals for the ten carbon atoms in the molecule.
-
The methyl carbon signal will be in the upfield region (around 20-25 ppm).
-
The aromatic and heterocyclic carbons will appear in the downfield region (110-160 ppm).
-
The carbon attached to the chlorine (C4) and the carbon attached to the nitro group (C6) will be significantly influenced by these electronegative substituents.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic -CH₃): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-Cl stretching: ~600-800 cm⁻¹
-
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Features:
-
A prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (222.63).
-
An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of one chlorine atom.
-
Fragment ions corresponding to the loss of functional groups such as Cl, NO₂, and CH₃.
-
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While some of its fundamental physical properties, such as its melting point, are documented, a comprehensive experimental characterization is still lacking in publicly available literature. This guide has consolidated the available information and provided a framework for the experimental determination of its key physical and spectroscopic properties. The provided protocols and predicted spectral data serve as a valuable resource for researchers embarking on studies involving this intriguing quinoline derivative, ensuring a foundation of scientific integrity and facilitating further discoveries.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084949, this compound. Retrieved January 13, 2026, from [Link]
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084949, this compound. Retrieved January 13, 2026, from [Link]
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ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved January 13, 2026, from [Link]
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Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11945, 6-Nitroquinoline. Retrieved January 13, 2026, from [Link]
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Chemsrc. (n.d.). 2-Chloro-4-methyl-6-nitro-quinoline. Retrieved January 13, 2026, from [Link]
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ChemSynthesis. (n.d.). 2-chloro-6-nitroquinoline. Retrieved January 13, 2026, from [Link]
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PubChemLite. (n.d.). 4-chloro-6-nitroquinoline. Retrieved January 13, 2026, from [Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610114, 4-Chloro-6-methoxy-2-methylquinoline. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Synthesis, Reactivity, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities.[1] As a privileged structure, its rigid bicyclic framework allows for precise three-dimensional positioning of functional groups, facilitating targeted interactions with biological macromolecules. Within this vast chemical family, substituted chloro-nitroquinolines represent a class of exceptionally versatile intermediates. The presence of a nitro group, a potent electron-withdrawing moiety, and a labile chloro substituent creates a reactive profile ideal for constructing complex molecular architectures.
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-nitroquinoline, a key building block for drug discovery and chemical synthesis. We will delve into its chemical identity, provide a field-proven synthetic protocol, analyze its spectroscopic signature, explore its chemical reactivity with mechanistic insight, and discuss its potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid belonging to the quinoline class of heterocyclic compounds. The strategic placement of its substituents—a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position—defines its unique chemical behavior and synthetic utility.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1207-81-4 | [2] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |
| Molecular Weight | 222.63 g/mol | [2] |
| Appearance | Light yellow to yellow solid (predicted) | - |
| Melting Point | 142 °C | ChemicalBook |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)N(=O)=O)Cl | PubChem |
| InChIKey | JLGPAZQKQYSOTR-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a robust, multi-step sequence starting from readily available commercial materials. The following protocol is adapted from a well-established procedure for a structurally analogous compound, demonstrating a logical and field-proven pathway.[3][4] The overall strategy involves the construction of the quinoline core via a Combes cyclization, followed by chlorination.
Synthetic Workflow
Sources
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Chloro-2-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides an in-depth technical guide to the safe handling, storage, and disposal of 4-Chloro-2-methyl-6-nitroquinoline (CAS No. 1207-81-4). As a specialized heterocyclic compound, its unique reactivity, driven by the chloro and nitro functional groups, makes it a valuable intermediate in medicinal chemistry and agrochemical research.[1] However, these same properties necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS).
Compound Identification and Properties
-
Chemical Name: this compound
-
CAS Number: 1207-81-4[2]
Structural Analogy as a Basis for Hazard Assessment:
Due to the lack of a specific Safety Data Sheet for this compound, this guide extrapolates potential hazards from the known profiles of structurally related compounds. The core quinoline scaffold, combined with a halogen and a nitro group, suggests a toxicological profile that warrants significant caution. The parent compound, 4-chloro-2-methylquinoline, is known to cause skin and eye irritation and may lead to respiratory irritation.[5] The addition of a nitro group, a potent electron-withdrawing group, is likely to enhance these and potentially other toxicological effects.
Hazard Identification and GHS Classification (Predicted)
Based on the analysis of analogous compounds, this compound should be handled as a hazardous substance. The following GHS classifications are predicted and should be considered for labeling and risk assessment until official data becomes available.
| Hazard Class | Hazard Category | GHS Hazard Statement (Predicted) | Basis for Prediction |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analogy with various chloro-nitro aromatic compounds.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 4-chloro-2-methylquinoline and other chlorinated/nitrated aromatics.[5][6][8] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Based on 4-chloro-2-methylquinoline and other chlorinated/nitrated aromatics.[5][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 4-chloro-2-methylquinoline.[5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | A common classification for complex aromatic and nitrated compounds. |
Signal Word: Warning
Predicted Hazard Pictograms:
-
Exclamation Mark
-
Health Hazard (Potentially)
First-Aid Measures: A Proactive Approach
In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on the predicted hazards.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[6][7][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Clothing: Wear long-sleeved clothing and closed-toe shoes.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[6][9]
Caption: Personal Protective Equipment Workflow.
Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Conditions to Avoid: Avoid the generation of dust. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][9]
-
Hazardous Decomposition Products: Under combustion, this compound may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[6][7][9]
The reactivity of the chloro- and nitro-substituted quinoline core is of significant interest in synthetic chemistry. The electron-withdrawing nitro group activates the quinoline ring, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). The relative positions of these groups are critical to the compound's reactivity.[11]
Caption: Key Reactivity and Incompatibility Factors.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 4. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] Clean the spill area with a suitable solvent and then wash with soap and water.
Toxicological Information (Predicted)
While specific toxicological data for this compound is not available, the following effects are anticipated based on its structure:
-
Acute Effects: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory tract irritation.
-
Chronic Effects: The long-term effects of exposure have not been determined. However, many nitroaromatic compounds are known to have potential systemic effects.
-
Carcinogenicity and Mutagenicity: No data is available for this specific compound. However, some quinoline derivatives have been shown to be mutagenic.[12]
References
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PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Biological Activity of Nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroquinoline Derivatives
Nitroquinoline derivatives are a class of heterocyclic aromatic compounds that have attracted considerable interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These compounds, characterized by a quinoline ring system substituted with one or more nitro groups, have been extensively studied for their potential as therapeutic agents. Their diverse pharmacological effects stem from their ability to interact with various biological targets and pathways. This guide provides an in-depth exploration of the primary biological activities of nitroquinoline derivatives, focusing on their anticancer, antimicrobial, and other significant effects. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area.
Anticancer Activity of Nitroquinoline Derivatives
Nitroquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] Their anticancer activity is often multifaceted, involving several distinct but interconnected mechanisms that ultimately lead to the inhibition of cancer cell proliferation and the induction of cell death.
Mechanism of Action
The anticancer effects of nitroquinoline derivatives are primarily attributed to their ability to induce DNA damage, generate reactive oxygen species (ROS), and inhibit crucial cellular enzymes.
A key mechanism underlying the anticancer activity of many nitroquinoline derivatives is their ability to cause DNA damage.[1][3] The well-studied compound 4-nitroquinoline 1-oxide (4-NQO) serves as a classic example. 4-NQO is a potent carcinogen that is metabolically activated to form reactive intermediates that bind to DNA, forming adducts.[5][6] This leads to single and double-strand DNA breaks, which, if not properly repaired, can trigger cell cycle arrest and apoptosis.[7][8] The process mimics the effects of UV radiation, making 4-NQO a valuable tool for studying DNA repair mechanisms.[9]
The cellular response to DNA damage induced by nitroquinoline derivatives involves the activation of complex signaling pathways. Upon detection of DNA lesions, sensor proteins initiate a cascade that activates transducer kinases such as ATM and ATR. These kinases, in turn, phosphorylate a range of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.
Certain nitroquinoline derivatives have been shown to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. [1][10]By blocking the activity of these enzymes, these compounds can disrupt signaling pathways that are essential for tumor growth and progression. For instance, some derivatives have been designed to target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. [3]
Quantitative Data on Anticancer Activity
The cytotoxic effects of nitroquinoline derivatives have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma) | 0.438 [11] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | HL60 (leukemia) | Varies [11] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | DHL-4 (lymphoma) | Varies [11] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | A2780 (ovarian) | Varies [11] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Panc-1 (pancreatic) | Varies [11] |
| Quinoline-based dihydrazone derivatives | BGC-823 (gastric) | 7.01 - 34.32 [10] |
| Quinoline-based dihydrazone derivatives | BEL-7402 (hepatoma) | 7.01 - 34.32 [10] |
| Quinoline-based dihydrazone derivatives | MCF-7 (breast) | 7.01 - 34.32 [10] |
| Quinoline-based dihydrazone derivatives | A549 (lung) | 7.01 - 34.32 [10] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [5][9][12][13][14] Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [12]The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C. [5][9]2. Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. [5][12]4. Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [5][14]5. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. [12]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells. [1][15][16][17][18] Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage. [16] Step-by-Step Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify. [1]3. Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as nucleoids. [1][17]4. Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. [15][17]5. Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope. [1][15]6. Data Analysis: Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software. [15]
Antimicrobial Activity of Nitroquinoline Derivatives
Nitroquinoline derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. [4][19][20]
Mechanism of Action
The antimicrobial effects of these compounds are often attributed to their ability to chelate metal ions, disrupt bacterial cell membranes, and inhibit biofilm formation.
-
Metal Ion Chelation: Many nitroquinoline derivatives can bind to essential metal ions, such as iron and zinc, thereby disrupting crucial enzymatic processes in microorganisms. [21]* Membrane Disruption: Some derivatives can interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death. [22]* Biofilm Inhibition: Nitroquinoline derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to conventional antibiotics. [22]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Novel N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 [19] |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | S. pneumoniae ATCC 49619 | ≤ 0.008 [20] |
| 2-sulfoether-4-quinolone scaffolds | S. aureus | 0.8 µM [20] |
| 2-sulfoether-4-quinolone scaffolds | B. cereus | 0.8 µM [20] |
| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra | 1.66–9.57 [20] |
| Quinoline-Based Hydroxyimidazolium Hybrids | C. neoformans | 15.6 - 250 [23] |
| Quinoline-Based Hydroxyimidazolium Hybrids | S. aureus | 2 - 20 [23] |
| Quinoline-Based Hydroxyimidazolium Hybrids | M. tuberculosis H37Rv | 10 - 50 [23] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serially dilute the nitroquinoline derivative in a suitable broth medium in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in the same broth.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective and Other Biological Activities
Beyond their anticancer and antimicrobial properties, some nitroquinoline derivatives have shown potential as neuroprotective agents. [24]Their antioxidant and anti-inflammatory activities may contribute to their ability to protect neuronal cells from damage in models of neurodegenerative diseases. [24][25]Additionally, various derivatives have been investigated for their antimalarial, antiviral, and anti-inflammatory activities. [2][4][11]
Toxicology and Safety Profile
A critical consideration in the development of nitroquinoline derivatives for therapeutic use is their toxicological profile. As exemplified by 4-NQO, some compounds in this class are potent carcinogens. [6][26][27][28]The genotoxicity and mutagenicity of these compounds are closely linked to their mechanisms of action, particularly their ability to induce DNA damage. Therefore, a thorough evaluation of the safety and selectivity of any new nitroquinoline derivative is essential. Structure-activity relationship (SAR) studies are crucial for designing compounds with enhanced therapeutic activity and reduced toxicity. [29][30][31][32][33]
Conclusion and Future Perspectives
Nitroquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer and antimicrobial effects, driven by mechanisms such as DNA damage, oxidative stress induction, and enzyme inhibition, make them attractive candidates for further drug development. However, the inherent toxicity of some derivatives necessitates careful design and rigorous safety evaluation. Future research should focus on elucidating the structure-activity relationships to optimize therapeutic efficacy while minimizing adverse effects. The development of novel derivatives with improved target selectivity and pharmacokinetic properties holds great promise for the treatment of various diseases.
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
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Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (URL: [Link])
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])
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Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine - PubMed. (URL: [Link])
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Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide - PMC - PubMed Central. (URL: [Link])
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(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-09). (URL: [Link])
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Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death - MDPI. (URL: [Link])
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Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed. (2014-04-13). (URL: [Link])
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (URL: [Link])
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (2019-11-28). (URL: [Link])
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Antibacterial activity of the compounds: MIC's in mg/mL - ResearchGate. (URL: [Link])
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. (2019-01-15). (URL: [Link])
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025-01-28). (URL: [Link])
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Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. (URL: [Link])
-
Unveiling the role of Ndrg1 gene on the oxidative stress induction behind the anticancer potential of styrylquinazoline derivatives - PubMed Central. (2025-05-08). (URL: [Link])
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Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (2025-08-05). (URL: [Link])
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 4-Chloro-2-methyl-6-nitroquinoline and Its Derivatives
Introduction: Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and drug development. Its rigid, heterocyclic framework is a cornerstone in a vast array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline core is a pivotal methodology for modulating pharmacological activity and developing novel drug candidates.[2][3]
Within this class, 4-chloro-2-methyl-6-nitroquinoline stands out as a critical and versatile synthetic intermediate.[4] Its structure is primed for diversification:
-
The chloro group at the C4 position acts as an excellent leaving group, enabling a wide range of nucleophilic aromatic substitution (SNAr) reactions.[1][5]
-
The electron-withdrawing nitro group at the C6 position , in concert with the ring nitrogen, significantly activates the C4 position toward nucleophilic attack, facilitating the synthesis of diverse derivatives.[6]
-
The methyl group at the C2 position provides steric and electronic influence, contributing to the specific binding profile of its downstream derivatives.
This document provides an in-depth guide to the synthesis of this key intermediate and its subsequent conversion into functionalized derivatives, offering detailed protocols and explaining the chemical rationale behind the procedural steps.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a robust and sequential three-stage process. This strategy begins with the construction of the core quinoline ring, followed by chlorination of the C4-hydroxyl group, yielding the target compound ready for further derivatization.
Figure 1: High-level synthetic pathway for this compound and its derivatives.
-
Stage 1: Cyclization to form the Quinolin-4-one Core. The synthesis commences with an acid-catalyzed condensation reaction, such as the Conrad-Limpach synthesis, between 4-nitroaniline and a β-ketoester like ethyl acetoacetate.[7] This reaction first forms a β-aminoacrylate intermediate, which upon thermal cyclization, yields the stable 2-methyl-6-nitroquinolin-4-ol.
-
Stage 2: Chlorination of the Quinolin-4-one. The hydroxyl group at the C4 position is converted to a chlorine atom using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][8] This step proceeds via an initial phosphorylation of the hydroxyl group, which transforms it into a superior leaving group, followed by nucleophilic displacement by a chloride ion.[9]
-
Stage 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr). The final chloro-substituted product is a highly valuable substrate for creating molecular diversity. The chlorine at C4 can be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of novel quinoline derivatives.[1][10]
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong acids, corrosive reagents (POCl₃), and potentially toxic compounds. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol (Intermediate B)
This protocol is based on the Conrad-Limpach quinoline synthesis.[7]
-
Materials:
-
4-Nitroaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Polyphosphoric acid (PPA) or Dowtherm A (high-boiling solvent)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-nitroaniline and ethyl acetoacetate.
-
Condensation (Step 1): Gently heat the mixture to 110-120 °C for 1 hour with stirring. This step facilitates the formation of the ethyl 3-((4-nitrophenyl)amino)but-2-enoate intermediate via loss of water. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Cyclization (Step 2): Add the reaction mixture to a high-boiling solvent such as Dowtherm A or PPA, preheated to 250 °C.
-
Reaction Time: Maintain the temperature for 15-30 minutes. The product will typically precipitate from the hot solution.
-
Workup: Allow the mixture to cool to below 100 °C. Carefully dilute the mixture with ethanol or another suitable solvent like diphenyl ether and filter the precipitated solid.
-
Purification: Wash the collected solid thoroughly with hot ethanol and then diethyl ether to remove unreacted starting materials and byproducts. Dry the solid under vacuum. The resulting tan or yellow solid is 2-methyl-6-nitroquinolin-4-ol, which is often of sufficient purity for the next step.
-
Protocol 2: Synthesis of this compound (Target Intermediate C)
This protocol employs phosphorus oxychloride (POCl₃) to achieve the critical dehydroxy-chlorination.
Figure 2: Detailed experimental workflow for the chlorination of 2-methyl-6-nitroquinolin-4-ol.
-
Materials:
-
2-Methyl-6-nitroquinolin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 vol. eq)
-
Crushed ice, Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Ethanol or Ethyl Acetate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Büchner funnel.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 2-methyl-6-nitroquinolin-4-ol in phosphorus oxychloride. POCl₃ often serves as both the reagent and the solvent.[12]
-
Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear, dark solution. Monitor the reaction progress by TLC until the starting material is consumed.
-
Removal of Excess POCl₃ (Optional but Recommended): After cooling, distill off the excess POCl₃ under reduced pressure. This minimizes the vigor of the subsequent quenching step.
-
Quenching: Very carefully and slowly, pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Perform this in a fume hood.
-
Rationale: The ice water serves to hydrolyze and decompose the highly reactive excess POCl₃ into phosphoric acid and HCl.[8]
-
-
Precipitation and Neutralization: A solid will precipitate. Allow the ice to melt, then slowly neutralize the acidic slurry by adding a base like concentrated ammonium hydroxide or a cold NaOH solution until the pH is ~7-8. This precipitates the product fully.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
-
Protocol 3: General Protocol for Derivatization via SNAr (Derivative D)
This protocol provides a template for reacting the chloro-intermediate with an amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., benzylamine, aniline, morpholine) (1.2-2.0 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or K₂CO₃) (1.5-2.0 eq)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
Reaction Setup: Dissolve or suspend this compound in the chosen solvent in a round-bottom flask.
-
Addition of Reagents: Add the amine nucleophile followed by the base.
-
Rationale: The base acts as an acid scavenger, neutralizing the HCl that is formed during the substitution reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.[5]
-
-
Reaction: Heat the mixture to a temperature appropriate for the solvent (e.g., reflux for ethanol, 80-100 °C for DMF) for 2-12 hours. The reaction progress should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (like ethyl acetate) and water.
-
Purification: The crude product is purified by either recrystallization or column chromatography on silica gel to yield the desired 4-substituted quinoline derivative.
-
Summary of Compound Data
The following table summarizes expected data for the key compounds in this synthetic pathway. Actual results may vary based on experimental conditions and purity.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Appearance | Melting Point (°C) |
| 2-Methyl-6-nitroquinolin-4-ol | C₁₀H₈N₂O₃ | 204.18 | 75-85% | Yellow to tan solid | >300 °C |
| This compound | C₁₀H₇ClN₂O₂ | 222.63 | 80-90% | Pale yellow solid | 165-170 °C |
| N-Benzyl-2-methyl-6-nitroquinolin-4-amine | C₁₇H₁₅N₃O₂ | 293.32 | 70-95% | Yellow crystalline solid | Varies |
References
-
Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
synthesis of quinoline derivatives and its applications | PPTX. Slideshare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]
-
Nitroxoline - Wikipedia. Wikipedia. [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]
-
Nitroxoline: repurposing its antimicrobial to antitumor application. PubMed. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Applications of 4-Chloro-2-methyl-6-nitroquinoline in Medicinal Chemistry: A Technical Guide for Researchers
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects. Within this versatile family of compounds, 4-Chloro-2-methyl-6-nitroquinoline emerges as a highly valuable, yet specialized, intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups: the activated 4-chloro position, which is primed for nucleophilic substitution, and the 6-nitro group, which can be further functionalized or can influence the electronic properties of the molecule. This guide provides an in-depth exploration of the synthesis, derivatization, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapeutics.
Synthesis of this compound: A Multi-step Approach
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline
This initial step involves the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis.
Materials:
-
4-nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.[1]
-
Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise to the heated solution.[1]
-
Continue heating the reaction mixture for an additional hour.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an 11 N NaOH solution until a whitish-yellow precipitate forms.[1]
-
Collect the precipitate by filtration and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.[1]
Causality of Experimental Choices: The use of a strong acid like HCl is crucial for the acid-catalyzed cyclization reaction. Crotonaldehyde serves as the α,β-unsaturated carbonyl component required for the formation of the pyridine ring of the quinoline system. Neutralization is necessary to precipitate the basic quinoline product from its salt form.
Protocol 2: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
The second step involves the oxidation of the 2-methyl group to a hydroxyl group at the 4-position. A common method for this transformation is through a peroxide-mediated oxidation.
Materials:
-
2-Methyl-6-nitroquinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-methyl-6-nitroquinoline from the previous step in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide to the solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-methyl-6-nitroquinolin-4-ol.
Causality of Experimental Choices: The oxidation of the methyl group at the 2-position is facilitated by the electron-withdrawing nature of the quinoline ring and the nitro group. Acetic acid serves as a suitable solvent and catalyst for this transformation.
Protocol 3: Synthesis of this compound
The final step is the chlorination of the hydroxyl group at the 4-position, a common transformation in heterocyclic chemistry.
Materials:
-
2-Methyl-6-nitroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, as catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 2-methyl-6-nitroquinolin-4-ol in phosphorus oxychloride.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the mixture under reflux for 1-2 hours.[2]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound.
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. DMF acts as a catalyst to facilitate the reaction. The workup with ice and subsequent neutralization is critical to quench the excess POCl₃ and precipitate the final product.
Diagram of the Synthetic Workflow
Caption: Key components of the PI3K/mTOR signaling pathway.
Protocol 4: Synthesis of 4-Arylamino-2-methyl-6-nitroquinoline Derivatives
This protocol describes the general procedure for the nucleophilic aromatic substitution reaction, which is central to the derivatization of this compound.
Materials:
-
This compound
-
Substituted aniline or other amine nucleophile
-
Anhydrous isopropanol or other suitable high-boiling solvent
-
Triethylamine or other suitable base (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
TLC plates and developing chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous isopropanol.
-
Add the desired substituted aniline (1.1-1.5 eq).
-
If the amine is used as its salt, add a suitable base like triethylamine (1.5-2.0 eq) to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Causality of Experimental Choices: The electron-withdrawing nitro group at the 6-position and the nitrogen atom in the quinoline ring activate the 4-position for nucleophilic attack. The use of a high-boiling solvent allows the reaction to be carried out at a temperature sufficient to overcome the activation energy. The base is used to neutralize any acid formed during the reaction, particularly if the amine nucleophile is in its salt form.
Biological Evaluation and Data Presentation
Derivatives of this compound have been investigated for their potential as anticancer agents. The biological activity of these compounds is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
Table 1: Representative Anticancer Activity of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Derivative A | MCF-7 (Breast Cancer) | 5.2 | [Fictional Data for Illustration] |
| Quinoline Derivative B | HCT-116 (Colon Cancer) | 2.8 | [Fictional Data for Illustration] |
| Quinoline Derivative C | A549 (Lung Cancer) | 7.1 | [Fictional Data for Illustration] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 | [Literature Value] |
Note: The data in this table is illustrative to demonstrate how results would be presented. Specific IC₅₀ values for derivatives of this compound should be obtained from relevant scientific literature.
Conclusion and Future Directions
This compound is a key synthetic intermediate with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this important scaffold. Future research in this area should focus on the synthesis of diverse libraries of 4-amino-2-methyl-6-nitroquinoline derivatives and their comprehensive biological evaluation against a panel of cancer cell lines and relevant kinases. Structure-activity relationship (SAR) studies will be crucial in identifying potent and selective lead compounds for further preclinical and clinical development.
References
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]
-
2-Methyl-6-nitroquinoline. NIST WebBook. [Link]
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Application Notes & Protocols: 4-Chloro-2-methyl-6-nitroquinoline as a Strategic Chemical Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic drugs, most notably antimalarials like chloroquine.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for introducing diverse functional groups, enabling fine-tuning of pharmacological and electronic properties. 4-Chloro-2-methyl-6-nitroquinoline is a highly valuable chemical intermediate, engineered with specific functional groups that facilitate multi-directional synthesis. Its utility stems from two key reactive sites: the chloro group at the C4 position, which is highly activated for nucleophilic aromatic substitution (SNAr), and the nitro group at the C6 position, which can be chemically reduced to an amine for subsequent derivatization.
This document serves as a technical guide for researchers, providing in-depth protocols and mechanistic insights into the synthesis and application of this versatile building block.
Physicochemical & Spectroscopic Data
Proper characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source / Notes |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₇ClN₂O₂ | - |
| Molecular Weight | 222.63 g/mol | - |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds |
| CAS Number | 1810-71-5 | - |
| Purity | ≥98% (Typical) | Purity is critical for subsequent reactions[3] |
| Solubility | Soluble in DMF, DMSO, Chloroform | Limited solubility in alcohols and water |
Note: Physical properties such as melting point should be determined experimentally for each batch to ensure purity.
Synthesis of this compound
The preparation of the title compound is typically achieved via a reliable three-step sequence starting from commercially available 4-nitroaniline. This pathway involves a Combes quinoline synthesis, followed by nitration and chlorination.[4]
Workflow for Synthesis
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Application Notes & Protocols for 4-Chloro-2-methyl-6-nitroquinoline: A Synthetic Chemistry Keystone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Chloro-2-methyl-6-nitroquinoline
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a quinoline core, is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] The strategic placement of three distinct functional groups—a reactive chlorine atom at the 4-position, a methyl group at the 2-position, and an electron-withdrawing nitro group at the 6-position—endows this molecule with unique reactivity and makes it a versatile building block for creating diverse chemical libraries.
The quinoline ring system is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The primary utility of this compound stems from the lability of its 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group and the inherent electron-deficient nature of the pyridine ring within the quinoline system. Consequently, this compound is an excellent precursor for synthesizing a variety of 4-substituted quinoline derivatives, enabling researchers to explore structure-activity relationships (SAR) in drug discovery campaigns.[7][8]
This guide provides an in-depth overview of the properties, safety considerations, and key experimental protocols involving this compound, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and adherence to safety protocols are paramount for successful and safe experimentation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₇ClN₂O₂ | [9] |
| Molecular Weight | 222.63 g/mol | [9] |
| CAS Number | 1207-81-4 | [10] |
| Appearance | Crystalline powder (typically off-white to yellow) | [11] |
| Melting Point | Data not consistently available; varies by purity | [12] |
| Solubility | Generally soluble in polar organic solvents (e.g., DMF, DMSO, chlorinated solvents) | N/A |
| Purity | Typically ≥95% for research applications | [13] |
Safety & Handling:
This compound and related chloro-nitroaromatic compounds should be handled with care in a well-ventilated fume hood.[14][15]
-
Hazards: Causes skin and serious eye irritation.[16] May cause respiratory irritation and may be harmful if swallowed or inhaled.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]
-
Handling: Avoid generating dust. Use only in a chemical fume hood to prevent inhalation.[14] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve treating it as hazardous chemical waste.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most valuable transformation of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom serves as an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer-like complex) by the adjacent ring nitrogen and the para-positioned nitro group. This reaction allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[5][18][19]
Caption: SNAr mechanism on this compound.
Synthesis of the Starting Material
While this compound is commercially available, understanding its synthesis provides context for its purity and potential byproducts. The synthesis is typically a multi-step process.[20][21][22] A general, plausible route involves the cyclization to form the quinoline core, followed by nitration and finally chlorination.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocols
The following protocols are generalized from established procedures for similar chloroquinolines and serve as a robust starting point for experimentation.[18][19][23] Researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Synthesis of 4-Amino-2-methyl-6-nitroquinoline Derivatives (Amination)
This protocol describes the substitution of the 4-chloro group with a primary or secondary amine. The reaction is fundamental for creating analogues of biologically active 4-aminoquinolines.[5][24]
-
Rationale: The reaction is typically heated to provide sufficient energy to overcome the activation barrier of the SNAr reaction. A polar aprotic solvent like DMF can help solubilize the reactants and facilitate the reaction, though alcohols like ethanol are also commonly used. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., benzylamine, morpholine) (2.0 - 5.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Dioxane)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (approx. 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (2.0 - 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and amine reactivity) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will often cause the product to precipitate.
-
Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-Azido-2-methyl-6-nitroquinoline (Azidation)
The introduction of an azide group creates a versatile handle for further chemistry, such as reduction to an amine or participation in "click chemistry" reactions (Huisgen cycloadditions).
-
Rationale: Sodium azide is an excellent nucleophile for this transformation. DMF is a common solvent as it effectively dissolves both the organic substrate and the inorganic azide salt. The reaction is typically milder than amination.[18][19]
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Heat the mixture with stirring to 60-80 °C.
-
Monitor the reaction by TLC until completion (usually 2-6 hours).
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum. The crude product is often of sufficient purity for subsequent steps.
-
Protocol 3: Synthesis of 4-(Phenylthio)-2-methyl-6-nitroquinoline (Thiolation)
This protocol allows for the formation of a C-S bond, introducing a thioether linkage which is present in various bioactive compounds.
-
Rationale: Thiolates, generated in situ from a thiol and a base, are soft and potent nucleophiles that react readily at the electron-deficient C4 position. The base deprotonates the thiol, increasing its nucleophilicity.[18][25]
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Ethoxide) (1.2 eq)
-
Ethanol or DMF
-
-
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in ethanol, add the base (e.g., K₂CO₃, 1.2 eq). Stir for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC (typically 3-8 hours).
-
Work-up: Cool the mixture, reduce the solvent volume under reduced pressure, and pour the residue into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
-
Caption: A typical workflow for SNAr reactions with the title compound.
Conclusion
This compound is a powerful and versatile building block in synthetic chemistry. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C4 position, provides a reliable and efficient route to a vast array of substituted quinoline derivatives. The protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to harness the synthetic potential of this compound. By understanding its properties, adhering to safety guidelines, and applying these robust experimental methods, scientists can effectively utilize this compound to advance research programs in drug discovery and materials science.
References
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El-Sayed, M. A., Abdel-Aziz, A. A., & El-Tawil, A. H. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1237. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
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El-Sayed, M. A., Abdel-Aziz, A. A., & El-Tawil, A. H. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]
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Romero, J., & Delgado, F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1004553. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
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Ahmad, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry. [Link]
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Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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Girek, T., & Zujewska, T. (2003). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Abdel-Gawad, H., & El-Gazzar, A. B. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
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Biosensis. (2017). Material Safety Data Sheet. [Link]
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PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
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Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. [Link]
-
Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 28(15), 5849. [Link]
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Czarczynska-Goslinska, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3295. [Link]
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Hrast, M., et al. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 72(2), 223-238. [Link]
-
PubChemLite. (n.d.). 4-chloro-6-nitroquinoline. [Link]
-
PubChemLite. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. [Link]
-
MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Chemsrc. (n.d.). 2-Chloro-4-methyl-6-nitro-quinoline. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
-
de Oliveira, C. S., et al. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 2186–2195. [Link]
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Application Notes & Protocols: The Utility of 4-Chloro-2-methyl-6-nitroquinoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-Chloro-2-methyl-6-nitroquinoline as a substrate in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic principles that govern its reactivity, provide detailed experimental protocols for its functionalization, and discuss its significance as a versatile building block in medicinal chemistry.
Introduction: Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial therapies. The functionalization of this heterocyclic system is therefore of paramount importance. This compound is a particularly valuable intermediate due to its engineered reactivity for Nucleophilic Aromatic Substitution (SNAr).
The reactivity of this molecule is dictated by a confluence of three key structural features:
-
A Halogen Leaving Group: The chlorine atom at the C4 position serves as an effective leaving group.
-
An Activated Aromatic System: The quinoline ring's inherent electronic properties are significantly modulated by its substituents. The nitrogen atom within the heterocycle acts as an electron sink, rendering the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack.[1][2]
-
A Powerful Activating Group: The presence of a strong electron-withdrawing nitro group (-NO₂) at the C6 position is the most critical feature. Positioned para to the C4 carbon, it powerfully activates the ring for SNAr by stabilizing the reaction intermediate.[3][4][5]
This strategic arrangement of functional groups makes this compound an ideal electrophile for the facile introduction of a wide array of nucleophiles, enabling the synthesis of diverse libraries of substituted quinolines for biological screening.
The Reaction Mechanism: An Addition-Elimination Pathway
Nucleophilic aromatic substitution on this compound does not proceed via a concerted Sₙ2 or a stepwise Sₙ1 mechanism, which are generally unfavorable on sp²-hybridized carbons.[4][5] Instead, it follows a well-established two-step addition-elimination (SₙAr) pathway.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the electron-deficient C4 carbon. This step temporarily breaks the aromaticity of the quinoline ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4][6]
Step 2: Resonance Stabilization of the Intermediate The stability of the Meisenheimer complex is the kinetic linchpin of the entire reaction. The negative charge is delocalized across the aromatic system. Crucially, the electron-withdrawing nitro group at the C6 position provides profound stabilization by accommodating the negative charge through resonance.[5][7][8] This delocalization onto the electronegative oxygen atoms of the nitro group significantly lowers the activation energy of the first, rate-determining step. The ring nitrogen also participates in stabilizing this anionic intermediate.
Step 3: Elimination of the Leaving Group and Aromatization In the final, typically rapid step, the aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.[6][9]
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
Caption: The two-step addition-elimination SₙAr mechanism.
Experimental Protocols & Methodologies
The following protocols provide standardized procedures for the substitution of the C4-chloro group with common nitrogen and oxygen nucleophiles.
Protocol 1: Synthesis of 4-Amino-2-methyl-6-nitroquinoline Derivatives
This protocol details a general method for the amination of this compound using a primary or secondary amine, such as aniline or morpholine. The use of a base like potassium carbonate is often beneficial to neutralize the HCl formed in situ.
Materials:
-
This compound (1.0 mmol, 222.6 mg)
-
Amine Nucleophile (e.g., Aniline) (1.2 mmol, 111.7 mg, 0.11 mL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer and reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the selected amine (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add DMF (5 mL) to the flask to dissolve/suspend the reagents.
-
Attach a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 6-10 hours.
-
Upon completion (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate of the product will form.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 4-amino-2-methyl-6-nitroquinoline derivative. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.
Diagram: General Experimental Workflow for SₙAr
Caption: Standard laboratory workflow for SₙAr reactions.
Protocol 2: Synthesis of 4-Alkoxy-2-methyl-6-nitroquinoline Derivatives
This protocol describes the substitution reaction with an alkoxide, generated in situ from the corresponding alcohol and a strong base like sodium hydride (NaH).
Materials:
-
This compound (1.0 mmol, 222.6 mg)
-
Alcohol Nucleophile (e.g., Benzyl alcohol) (1.5 mmol, 162.2 mg, 0.16 mL)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 mmol, 52 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask (50 mL) with magnetic stirrer and nitrogen inlet
Procedure:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the alcohol (1.5 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 mmol) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Stir the mixture at 0 °C for 30 minutes to form the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the quinoline substrate dropwise to the cold alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-2-methyl-6-nitroquinoline.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles, demonstrating the versatility of this substrate.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 110 | 8 | 85-95 |
| Morpholine | Et₃N | Ethanol | Reflux (~78) | 6 | 90-98 |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux (~82) | 6 | 88-96 |
| Sodium Methoxide | - (pre-formed) | Methanol | Reflux (~65) | 4 | 80-90 |
| Thiophenol | K₂CO₃ | DMF | 80 | 5 | 75-85 |
Note: Yields are representative and may vary based on the specific substrate, reaction scale, and purification method.
References
-
Mekheimer, R. A., Hameed, A. M., & Sadek, K. U. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Matusiak, Z., & Girek, T. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2015). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Ali, M. A., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. Available at: [Link]
-
Lee, C., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Chinese Chemical Society. Available at: [Link]
-
Tigreros, A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health. Available at: [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Last Minute Lecture. (2023). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Li, H., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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Application Note: A Comprehensive Spectroscopic Guide to the Characterization of 4-Chloro-2-methyl-6-nitroquinoline
Introduction: The Analytical Imperative
4-Chloro-2-methyl-6-nitroquinoline serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds, particularly in the realm of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive chloro-group, an electron-withdrawing nitro functionality, and a quinoline core, makes it a versatile scaffold for developing novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is paramount to ensuring the integrity of downstream applications.
This technical guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive characterization of this compound. We move beyond rote procedures to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, where the convergence of data from multiple independent techniques provides an unequivocal structural and purity profile.
Molecular Structure and Analytical Workflow
The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. The key functional groups and proton/carbon environments dictate the expected spectral features.
Molecular Structure:
For the purpose of NMR assignment, the following numbering scheme is used:

Integrated Analytical Workflow
A robust characterization relies on an integrated approach. The workflow below illustrates the sequence of spectroscopic analyses designed to provide orthogonal data, leading to a confident structural assignment.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy
Principle & Rationale
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the extended π-conjugated system of the quinoline ring, influenced by the nitro-group auxochrome, is expected to exhibit characteristic π→π* transitions. The position of the maximum absorbance (λmax) provides insight into the electronic structure of the chromophore.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol or methanol).
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).
-
Data Acquisition: Replace the blank with the sample cuvette and scan the spectrum, typically from 400 nm down to 200 nm.
-
Data Processing: Identify and record the wavelength(s) of maximum absorbance (λmax).
Data Interpretation & Expected Results
The quinoline core is a strong chromophore. The presence of the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The spectrum will likely display multiple bands corresponding to different electronic transitions within the aromatic system.[2]
| Parameter | Expected Value | Rationale |
| λmax₁ | ~320-350 nm | Primary π→π* transition of the conjugated nitro-quinoline system. |
| λmax₂ | ~240-260 nm | Secondary π→π* transition within the quinoline aromatic system. |
| Molar Absorptivity (ε) | High (10³ - 10⁴ L mol⁻¹ cm⁻¹) | Characteristic of allowed π→π* transitions in extended conjugated systems. |
| Table 1: Predicted UV-Visible spectral data for this compound. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale
FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This technique is exceptionally powerful for confirming the presence of the key functional groups in the target molecule: the nitro group (NO₂), the carbon-chlorine bond (C-Cl), the aromatic system, and the methyl group (CH₃).
Experimental Protocol: FT-IR Analysis (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Data Interpretation & Expected Results
The FT-IR spectrum provides a molecular "fingerprint." The key is to assign the observed absorption bands to specific functional groups. For quinoline derivatives, characteristic bands for C=C and C=N vibrations are expected in the 1650-1450 cm⁻¹ region.[3]
| Frequency Range (cm⁻¹) | Expected Assignment | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Methyl C-H | Symmetric & Asymmetric Stretching |
| 1610 - 1580 | Aromatic C=C / C=N | Ring Stretching |
| 1540 - 1510 | Nitro (NO₂) Asymmetric Stretch | Strong, characteristic band [4][5] |
| 1360 - 1330 | Nitro (NO₂) Symmetric Stretch | Strong, characteristic band [5][6] |
| ~1100 | C-Cl | Stretching (can be weak and in the fingerprint region)[3] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Bending (pattern can indicate substitution) |
| Table 2: Predicted characteristic FT-IR absorption bands for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C). By analyzing chemical shifts (δ), coupling constants (J), and integration, one can piece together the molecular connectivity.
Experimental Protocol: NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for initial analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent. Cap the tube and invert several times to ensure complete dissolution.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires more scans due to the low natural abundance of ¹³C. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024 or more scans.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (TMS at δ 0.00 ppm). Integrate the ¹H NMR signals.
Data Interpretation & Expected ¹H NMR Results
The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one in the aliphatic region, consistent with the three aromatic protons and one methyl group. The powerful electron-withdrawing effect of the 6-nitro group will significantly deshield nearby protons (H-5 and H-7), shifting them downfield.
| Proton (See Structure) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 | 8.6 - 8.8 | d (doublet) | J ≈ 2.5 Hz | 1H | Strongly deshielded by the adjacent nitro group and quinoline nitrogen. Coupled only to H-7 (meta coupling). |
| H-7 | 8.3 - 8.5 | dd (d of d) | J ≈ 9.0, 2.5 Hz | 1H | Deshielded by the nitro group. Coupled to H-8 (ortho) and H-5 (meta). |
| H-8 | 7.8 - 8.0 | d (doublet) | J ≈ 9.0 Hz | 1H | Least affected by the nitro group in the benzene ring. Coupled only to H-7 (ortho). |
| H-3 | 7.3 - 7.5 | s (singlet) | - | 1H | Located on the pyridine ring, adjacent to the chloro- and methyl-substituted carbons. No adjacent protons to couple with. |
| -CH₃ (at C-2) | 2.6 - 2.8 | s (singlet) | - | 3H | Aliphatic methyl group attached to an aromatic ring. Appears as a sharp singlet. Its chemical shift is similar to related structures.[7] |
| Table 3: Predicted ¹H NMR spectral data for this compound (in CDCl₃). |
Data Interpretation & Expected ¹³C NMR Results
The ¹³C NMR spectrum should display 10 distinct signals for the 10 unique carbon atoms in the molecule. The chemical shifts are highly influenced by the substituents. Carbons directly attached to electronegative atoms (N, Cl, NO₂) will be shifted significantly downfield.
| Carbon (See Structure) | Predicted δ (ppm) | Rationale |
| C-2 | 158 - 162 | Attached to nitrogen and bearing the methyl group. |
| C-3 | 120 - 124 | Shielded relative to other aromatic carbons. |
| C-4 | 147 - 150 | Attached to both chlorine and nitrogen, causing significant deshielding. |
| C-4a | 148 - 152 | Quaternary carbon at the ring junction, deshielded by the nitro group's influence. |
| C-5 | 124 - 127 | Deshielded by the adjacent nitro group. |
| C-6 | 144 - 147 | Directly attached to the nitro group, resulting in strong deshielding. |
| C-7 | 125 - 128 | Aromatic CH carbon. |
| C-8 | 130 - 133 | Aromatic CH carbon. |
| C-8a | 138 - 142 | Quaternary carbon at the ring junction. |
| -CH₃ | 23 - 26 | Typical range for a methyl group attached to an sp² carbon. |
| Table 4: Predicted ¹³C NMR spectral data for this compound (in CDCl₃). Predictions are based on data for similar structures like 6-nitroquinoline.[8] |
Mass Spectrometry (MS)
Principle & Rationale
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that creates a molecular ion (M⁺˙) which then fragments in a reproducible manner. The presence of chlorine is easily identified by its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1).
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This provides sufficient energy to generate the molecular ion and induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.
Data Interpretation & Expected Results
The primary goal is to identify the molecular ion peak. For this compound (C₁₀H₇ClN₂O₂), the monoisotopic mass is 222.02. The spectrum should show a molecular ion peak [M]⁺˙ at m/z 222 and an isotope peak [M+2]⁺˙ at m/z 224 with approximately one-third the intensity, confirming the presence of one chlorine atom.
| m/z Value | Proposed Fragment | Formula of Loss | Rationale |
| 222 / 224 | [M]⁺˙ | - | Molecular Ion Peak . The 3:1 intensity ratio confirms the presence of one chlorine atom. |
| 192 / 194 | [M - NO]⁺ | NO | Loss of nitric oxide is a common fragmentation pathway for nitroaromatic compounds. |
| 176 / 178 | [M - NO₂]⁺ | NO₂ | Loss of the entire nitro radical. |
| 141 | [M - NO₂ - Cl]⁺ | NO₂, Cl | Subsequent loss of the chlorine radical from the [M-NO₂]⁺ fragment. |
| 115 | [C₈H₅N]⁺˙ | NO₂, Cl, HCN | Further fragmentation of the quinoline ring system, often involving the loss of hydrogen cyanide (HCN).[9] |
| Table 5: Predicted major fragmentation pathways for this compound in EI-MS. |
Integrated Spectroscopic Profile: A Self-Validating Conclusion
The structural elucidation of this compound is achieved not by a single technique, but by the convergence of all spectroscopic data.
-
Mass Spectrometry confirms the correct molecular weight (222.63 g/mol ) and elemental composition (presence of one Cl atom).
-
FT-IR provides direct evidence for the key functional groups, most notably the strong, characteristic stretches of the nitro group.
-
UV-Vis confirms the presence of an extended aromatic π-system, consistent with the nitro-substituted quinoline core.
-
¹H and ¹³C NMR provide the definitive structural map, confirming the 10-carbon, 7-hydrogen skeleton, the specific substitution pattern, and the connectivity of all atoms.
When taken together, these orthogonal datasets provide a high-confidence, self-validating confirmation of the structure and purity of this compound, empowering researchers to proceed with their work with an assured understanding of their starting material.
References
-
Neto, J. A., et al. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]
-
El-Faham, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
-
Döpp, D., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. PubChem. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
NIST. (n.d.). 4-Chloroquinoline. NIST WebBook. Available at: [Link]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline. ResearchGate. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. UTSC. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-chloro-2-nitroaniline. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST WebBook. Available at: [Link]
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- 1. This compound | C10H7ClN2O2 | CID 5084949 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 6-NITROQUINOLINE(613-50-3) 13C NMR [m.chemicalbook.com]
- 9. chempap.org [chempap.org]
Application Note: Elucidating the Structure of 4-Chloro-2-methyl-6-nitroquinoline using 1H NMR Spectroscopy
Abstract
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H NMR spectrum of 4-Chloro-2-methyl-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. We will delve into the theoretical principles governing the spectrum, present a detailed experimental protocol for data acquisition, and offer an in-depth analysis of the predicted spectral data. This guide is designed to serve as a practical resource for researchers, enabling them to confidently identify and characterize this and similar quinoline derivatives.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The biological activity and physicochemical properties of quinoline-based molecules are profoundly influenced by the nature and position of substituents on the ring system.[1] Therefore, unambiguous structural characterization is a critical step in the research and development of novel quinoline-based agents. ¹H NMR spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.[1]
This note focuses on this compound, a molecule featuring a strategic substitution pattern that modulates its electronic and steric properties. Understanding its ¹H NMR spectrum is key to confirming its identity and purity.
Molecular Structure and Proton Environments
The structure of this compound dictates the number and type of signals observed in its ¹H NMR spectrum. The molecule possesses five protons, each in a unique chemical environment, which will give rise to five distinct signals.
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the known effects of the substituents on the quinoline ring system. The electron-withdrawing nitro group at the 6-position is expected to cause a significant downfield shift (deshielding) of the protons on the carbocyclic ring (H5, H7, and H8), particularly the ortho proton H5. The methyl group at the 2-position will appear as a singlet in the upfield region. The chloro group at the 4-position will influence the electronic environment of the nearby protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ | ~2.75 | Singlet (s) | - | 3H |
| H3 | ~7.30 | Singlet (s) | - | 1H |
| H8 | ~8.10 | Doublet (d) | J(H8-H7) ≈ 9.0 | 1H |
| H7 | ~8.35 | Doublet of doublets (dd) | J(H7-H8) ≈ 9.0, J(H7-H5) ≈ 2.5 | 1H |
| H5 | ~8.80 | Doublet (d) | J(H5-H7) ≈ 2.5 | 1H |
Experimental Protocol
This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Causality: The choice of deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for many organic molecules. TMS is used as a reference point for the chemical shift scale due to its chemical inertness and its single, sharp signal that does not typically overlap with analyte signals.[2]
Instrument Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
Causality: These parameters represent a standard starting point for acquiring a high-quality ¹H NMR spectrum of a small organic molecule. The number of scans is chosen to achieve an adequate signal-to-noise ratio in a reasonable amount of time.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons for each.
Spectral Interpretation
A detailed analysis of the predicted ¹H NMR spectrum provides a wealth of structural information.
Caption: Logical relationships between proton signals and their coupling patterns.
-
The Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 2.75 ppm. The chemical shift is downfield from a typical aliphatic methyl group due to the influence of the aromatic quinoline ring.
-
The H3 Proton: The H3 proton is on the pyridine ring and is isolated from the other aromatic protons by the nitrogen at position 1 and the chlorine at position 4. Consequently, it will appear as a singlet at around 7.30 ppm.
-
The Aromatic Protons (H5, H7, H8): These three protons on the carbocyclic ring form a coupled spin system.
-
H8: This proton is ortho to H7, resulting in a doublet with a large coupling constant (³J) of approximately 9.0 Hz. Its predicted chemical shift is around 8.10 ppm.
-
H7: This proton is coupled to both H8 (ortho) and H5 (meta). This will result in a doublet of doublets. The ortho coupling to H8 will be large (~9.0 Hz), and the meta coupling to H5 will be smaller (⁴J), around 2.5 Hz.[1] The strong electron-withdrawing effect of the nitro group will shift this proton downfield to approximately 8.35 ppm.
-
H5: This proton is meta to H7, leading to a doublet with a small coupling constant of about 2.5 Hz. Being ortho to the strongly electron-withdrawing nitro group, H5 is expected to be the most deshielded of all the protons, with a predicted chemical shift of around 8.80 ppm.
-
Trustworthiness and Self-Validation
The interpretation of the ¹H NMR spectrum is a self-validating process. The combination of chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure. For instance, the integration of the signals should correspond to the number of protons in each environment (3:1:1:1:1). The observed coupling constants must also align with the expected values for ortho and meta couplings in aromatic systems. Any deviation from this predicted pattern would suggest the presence of an impurity or an incorrect structural assignment. For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon connectivities.
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By understanding the interplay of substituent effects on chemical shifts and the principles of spin-spin coupling, a detailed and confident assignment of the spectrum can be achieved. The protocols and interpretive guidance provided in this application note serve as a valuable resource for researchers working with substituted quinolines and other complex aromatic systems.
References
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
Sources
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
An Application Guide to the Synthetic Utility of 4-Chloro-2-methyl-6-nitroquinoline
In the landscape of modern organic and medicinal chemistry, the quinoline core structure is a privileged scaffold, forming the foundation of numerous therapeutic agents and functional materials. Among the vast array of quinoline derivatives, This compound stands out as a particularly valuable and versatile building block. Its strategic placement of functional groups—a nucleophilic displacement-prone chloro group at the 4-position, an electron-withdrawing nitro group at the 6-position, and a reactive methyl group at the 2-position—creates a platform ripe for sequential and diverse chemical modifications.
The electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the C4-chloro group for nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its synthetic utility, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, the chloro group serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds. The nitro group itself is a synthetic linchpin, readily transformable into an amino group, which opens up another dimension of chemical space for derivatization.
This guide provides an in-depth exploration of the synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern the experimental choices.
Reactivity Profile and Strategic Considerations
The reactivity of this compound is dominated by the interplay of its three key functional groups. Understanding their electronic and steric influence is crucial for designing successful synthetic strategies.
-
C4-Chloro Group: This is the primary site for functionalization. Its reactivity in SNAr reactions is significantly enhanced by the resonance and inductive effects of the 6-nitro group and the quinoline nitrogen atom. These groups stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby lowering the activation energy of the substitution.[1]
-
C6-Nitro Group: Besides activating the C4 position, the nitro group is a versatile functional handle. Its reduction to an amine (aniline derivative) is a key transformation that paves the way for amide couplings, sulfonamide formations, and further aromatic substitutions.
-
C2-Methyl Group: The methyl group can influence the overall electronics and solubility of the molecule. While less reactive than the other sites, it can participate in condensation reactions under specific conditions.
Core Synthetic Application 1: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the 4-chloro substituent by nucleophiles is the most prominent reaction of this scaffold. This transformation is pivotal for installing the diverse side chains necessary for biological activity, particularly in the synthesis of kinase inhibitors where specific interactions with the enzyme's active site are required.[2][3]
Mechanism and Rationale
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate (Meisenheimer complex).[4] The negative charge is delocalized onto the electron-withdrawing nitro group and throughout the quinoline ring system. In the second step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product. The efficiency of this reaction allows for the use of a broad range of nucleophiles, including primary and secondary amines, alkoxides, and thiophenols.
Diagram: General SNAr Workflow
Caption: General workflow for SNAr reactions.
Protocol 1: Synthesis of 4-Anilino-2-methyl-6-nitroquinoline
This protocol describes a typical SNAr reaction with an amine nucleophile, adapted from procedures for structurally similar compounds.[5][6] The choice of a protic solvent like isopropanol facilitates the reaction, and heating is generally required to achieve a reasonable reaction rate.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Isopropanol (IPA)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in isopropanol (approx. 0.1 M concentration).
-
Reagent Addition: Add aniline (1.2 eq) to the suspension.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting chloroquinoline.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol to remove residual reactants.
-
Dry the product under vacuum to yield 4-anilino-2-methyl-6-nitroquinoline.
-
-
Purification & Validation: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Nucleophile Example | Conditions | Typical Outcome | Reference Context |
| Various Amines | Isopropanol, Reflux, 5h | Good to excellent yields | General procedure for 4-chloroquinolines[6] |
| Sodium Azide | N-Methylpyrrolidone, RT, 3h | 90% Yield | Reaction with a related pyranoquinolinone[7] |
| Hydrazine Hydrate | Ethanol, Reflux, 4h | High Yield | Synthesis of 4-hydrazino derivatives[8] |
| Thiourea | Heat (neat), 170-190°C, 1h | Good Yield | Formation of 4-sulfanyl derivatives[8] |
Core Synthetic Application 2: Palladium-Catalyzed Cross-Coupling
For constructing more complex architectures, particularly those involving C-C bond formation, palladium-catalyzed cross-coupling reactions are indispensable. The chloroquinoline serves as an excellent electrophilic partner in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Rationale and Mechanistic Insight
These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Modern pre-catalyst systems have simplified reaction setup and improved reliability.[9]
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound, based on standard literature procedures for chloroquinolines.[10] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: To the Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.
-
Reaction Conditions: Heat the mixture to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-methyl-6-nitro-4-phenylquinoline.
Core Synthetic Application 3: Reduction of the 6-Nitro Group
The conversion of the 6-nitro group to a 6-amino group is a critical step for expanding the synthetic utility of the quinoline scaffold. This transformation provides a nucleophilic site that can be readily derivatized.
Rationale and Common Reagents
Several methods can achieve this reduction. Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd/C) is a clean and efficient method. Chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are also common and effective alternatives, particularly when other functional groups sensitive to hydrogenation are present.
Protocol 3: Reduction of 4-Substituted-6-nitroquinoline using SnCl₂
This protocol describes a standard method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.
Materials & Equipment:
-
4-Substituted-2-methyl-6-nitroquinoline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (for basification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the 6-nitroquinoline starting material in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask. The addition may be exothermic and should be done carefully, potentially in an ice bath.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (~9-10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to yield the crude 6-aminoquinoline derivative.
-
-
Purification: The product can be purified by column chromatography if necessary.
Conclusion
This compound is a high-value intermediate that offers multiple avenues for synthetic elaboration. Its predictable reactivity at the C4 and C6 positions allows for the strategic and controlled construction of complex molecular frameworks. The protocols and principles outlined in this guide demonstrate its utility in core synthetic transformations, including nucleophilic substitution, cross-coupling, and reduction. By leveraging these reactions, researchers in organic synthesis and drug discovery can efficiently generate diverse libraries of quinoline-based compounds for the development of novel therapeutics and advanced materials.
References
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Arom
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
- Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.
- Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-2-methyl-6-nitroquinoline as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1] This guide provides a comprehensive overview of 4-Chloro-2-methyl-6-nitroquinoline, a highly functionalized and versatile building block for the synthesis of diverse heterocyclic compounds. We will explore its reactivity profile, provide detailed protocols for its synthesis, and demonstrate its application in key synthetic transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and derivatization via reduction of the nitro group. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals aiming to leverage this potent intermediate for the rapid generation of compound libraries and the synthesis of novel molecular entities.
The Profile of a Privileged Scaffold Intermediate
This compound is strategically designed for sequential and selective functionalization. Its reactivity is governed by the electronic interplay of its substituents, making it a powerful tool for constructing complex molecular architectures.
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)[O-])Cl |
| InChI Key | PTZXWOQFSDHSDM-UHFFFAOYSA-N |
| Appearance | Expected to be a pale yellow to yellow solid |
The molecule possesses two primary points for chemical modification, each with distinct and exploitable reactivity.
-
The C4-Chloro Group: This position is highly activated towards both nucleophilic displacement and oxidative addition by palladium catalysts. The electron-withdrawing effect of the ring nitrogen and the nitro group at C6 lowers the electron density at C4, making it susceptible to attack.
-
The C6-Nitro Group: This group serves as a versatile synthetic handle. It can be readily reduced to a primary amine, which opens a vast landscape of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions.[2]
Proposed Synthesis of the Building Block
A direct, high-yielding synthesis of this compound can be achieved via a robust two-step sequence starting from commercially available 4-nitroaniline. This proposed route leverages the well-established Conrad-Limpach reaction followed by a standard chlorination protocol.
Protocol 2.1: Synthesis of 2-Methyl-6-nitroquinolin-4-one (Conrad-Limpach Reaction)
This reaction condenses 4-nitroaniline with ethyl acetoacetate to form an enamine intermediate, which is then cyclized at high temperature to yield the quinolin-4-one core.
-
Materials & Reagents:
-
4-Nitroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a minimal amount of ethanol with a catalytic amount of acid (e.g., a drop of H₂SO₄).
-
Heat the mixture at reflux for 1-2 hours to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate. Monitor by TLC until the aniline is consumed.
-
Remove the ethanol under reduced pressure.
-
To the crude intermediate, add a high-boiling solvent such as Dowtherm A or, alternatively, polyphosphoric acid (PPA).
-
Heat the mixture to approximately 250 °C (for Dowtherm A) or 140 °C (for PPA) for 30-60 minutes. This induces the thermal cyclization.
-
Cool the reaction mixture. If using Dowtherm A, the product will precipitate and can be collected by filtration after dilution with hexane. If using PPA, carefully quench the reaction mixture by pouring it onto ice, which will precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water and then a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum. The product, 2-methyl-6-nitroquinolin-4-one, is often sufficiently pure for the next step.
-
Protocol 2.2: Synthesis of this compound (Chlorination)
This protocol converts the C4-hydroxyl group of the quinolin-4-one tautomer into a chloro group, a superior leaving group for subsequent reactions.
-
Materials & Reagents:
-
2-Methyl-6-nitroquinolin-4-one (from Protocol 2.1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend 2-methyl-6-nitroquinolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Quench the residue slowly and carefully by adding it portion-wise to a vigorously stirred beaker of crushed ice. This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
The product will precipitate as a solid. Collect it by filtration, wash extensively with water, and dry under vacuum. Alternatively, the aqueous layer can be extracted with DCM or CHCl₃, the organic layers combined, dried over Na₂SO₄, filtered, and concentrated to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or acetone) or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.[3]
-
Application in Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro group is highly susceptible to SNAr reactions, allowing for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds through a Meisenheimer complex, which is stabilized by the electron-withdrawing quinoline nitrogen and the C6-nitro group.[4]
Protocol 3.1: General Procedure for Amination
-
Expert Insight: The choice of base and solvent is critical. For less nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required. For more reactive amines, a weaker base like potassium carbonate (K₂CO₃) or an excess of the amine itself is sufficient.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (primary or secondary, 1.2-2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)
-
Solvent (e.g., DMF, NMP, or Dioxane)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC. Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by column chromatography or recrystallization to yield the desired 4-amino-2-methyl-6-nitroquinoline derivative.
-
Application in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the C4-Cl bond of the title compound is an excellent substrate for these transformations.
Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Expert Insight: The success of the Suzuki coupling hinges on the careful selection of the catalyst, base, and solvent system. For chloroquinolines, a palladium(0) source, often generated in situ from a Pd(II) precatalyst, paired with a phosphine ligand is effective. The base is crucial for activating the boronic acid for transmetalation.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd(OAc)₂/ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the solvent system and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by column chromatography to obtain the 4-aryl-2-methyl-6-nitroquinoline product.
-
Protocol 4.2: Buchwald-Hartwig Amination (C-N Bond Formation)
-
Expert Insight: This reaction is complementary to SNAr and is particularly useful for coupling less nucleophilic amines or for reactions that fail under thermal SNAr conditions. It requires a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) and sterically hindered, electron-rich phosphine ligands to facilitate the reductive elimination step.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Strong Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound and the anhydrous solvent.
-
Finally, add the amine nucleophile.
-
Seal the flask and heat the mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired 4-amino-2-methyl-6-nitroquinoline derivative.
-
Derivatization via the Nitro Group
The C6-nitro group is a gateway to a wide array of functionalities, most commonly through its reduction to a primary aniline.
Protocol 5.1: Reduction of the Nitro Group
-
Expert Insight: Tin(II) chloride in acidic media is a classic and reliable method for nitro group reduction that is tolerant of many functional groups, including aryl chlorides. Catalytic hydrogenation is a cleaner alternative but may not be compatible with all substrates (e.g., it can reduce other double bonds or cause hydrodehalogenation).
-
Materials & Reagents:
-
A 6-nitroquinoline derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
-
Procedure:
-
Dissolve or suspend the 6-nitroquinoline starting material in ethanol or concentrated HCl.
-
Add the tin(II) chloride dihydrate portion-wise. The reaction can be exothermic.
-
Stir the mixture at room temperature or with gentle heating (50-70 °C) for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture and carefully basify by adding NaOH solution until the pH is >10. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with EtOAc or DCM.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional EtOAc or DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 6-aminoquinoline derivative.
-
Conclusion
This compound is a superior building block for the synthesis of diverse heterocyclic libraries. Its two orthogonal reactive sites—the activated C4-chloro group and the reducible C6-nitro group—allow for a logical and stepwise elaboration into complex molecules. The protocols detailed in this guide provide a robust framework for researchers to harness the synthetic potential of this intermediate, accelerating the discovery of novel compounds with potential applications in pharmacology and materials science.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., & El-Faham, A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- BenchChem (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. BenchChem Application Notes.
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Singh, T. et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
PrepChem (2023). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. Available at: [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. ChemSynthesis.com. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-methyl-6-nitroquinoline
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-methyl-6-nitroquinoline. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may carry through.
-
Isomeric Impurities: Nitration of 2-methyl-4-chloroquinoline can potentially yield other isomers (e.g., nitration at the 5 or 8 position), which can be difficult to separate due to similar polarities.[1]
-
Over-nitrated or Under-chlorinated Species: Incomplete or overly aggressive reaction conditions can lead to related quinoline structures.
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions, particularly in syntheses resembling the Skraup reaction, can generate high-molecular-weight, colored tars that can complicate purification.[2]
Q2: What is the best starting approach for purifying crude this compound?
A2: For most crude solids, recrystallization is the most efficient first-line purification technique. It is excellent for removing small amounts of impurities and is less labor-intensive than chromatography. If the crude product is an oil, contains a significant amount of tar, or if recrystallization fails to remove key impurities (as assessed by TLC or ¹H NMR), then silica gel column chromatography is the recommended next step.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[3][4] While specific quantitative solubility data for this exact compound is not widely published, empirical testing is standard practice. Based on the polarity of the molecule (a substituted chloro-nitro-aromatic system), good candidates for screening include:
-
Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or toluene.
-
Mixed Solvent Systems: Ethanol/water, Hexane/Ethyl Acetate, or Toluene/Hexane. These systems offer fine-tunable solvating power.[5][6]
A rapid screening protocol is provided in the "Experimental Protocols" section below.
Q4: How can I monitor the success of my purification?
A4: Purity should be assessed at each stage. The most common methods are:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly checking the number of components in a sample and for optimizing the eluent system for column chromatography. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying impurities that contain protons, providing a clear picture of the final product's purity.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: During recrystallization, my compound "oiled out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. The compound separates as a liquid phase instead of a solid crystal lattice. This is common with lower-purity solids whose melting points are significantly depressed.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.
-
Change Solvent System: The current solvent may be too nonpolar. Try a more polar single solvent or adjust the ratio of your mixed solvent system (e.g., increase the proportion of ethanol in a hexane/ethanol mixture).
-
Lower the Cooling Temperature: After slow cooling to room temperature, move the flask to an ice bath or refrigerator to encourage crystallization.
-
Problem 2: After cooling my recrystallization solution, no crystals have formed.
-
Causality: This can be due to two primary reasons: either too much solvent was used, and the solution is not saturated, or the solution is perfectly supersaturated and requires a nucleation event to initiate crystallization.[5]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic glass fragments can serve as nucleation sites.[5]
-
Seeding: Add a tiny, pure crystal of this compound (if available from a previous batch) to the solution. This provides a template for crystal growth.[3]
-
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.
-
Problem 3: In column chromatography, my compound is not separating from an impurity.
-
Causality: The chosen eluent (mobile phase) has a polarity that is too similar for the compound of interest and the impurity, causing them to co-elute.
-
Solutions:
-
Optimize the Eluent System: The goal is to find a solvent system where the desired compound has an Rf value of ~0.3-0.4 on TLC, and the impurity has a significantly different Rf.
-
If the spots are too close together and high up the TLC plate (high Rf), decrease the polarity of the eluent (e.g., move from 20% Ethyl Acetate in Hexane to 10%).
-
If the spots are too close together and low on the plate (low Rf), slightly increase the eluent polarity.
-
-
Use Gradient Elution: Start with a low-polarity eluent to first wash off less polar impurities. Then, gradually increase the polarity of the eluent over time to elute your more polar compound, leaving the most polar impurities on the column.
-
Check Column Loading: Overloading the column with crude material is a common cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Data Presentation & Key Properties
This table summarizes key physical properties for this compound, which are critical for planning purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem[8] |
| Molecular Weight | 222.63 g/mol | PubChem[8] |
| Monoisotopic Mass | 222.0196052 Da | PubChem[8] |
| Appearance | (Typically a solid) | General Knowledge |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Recrystallization
-
Objective: To efficiently identify a suitable solvent or solvent system for recrystallization.
-
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.
-
Identify solvents that do not dissolve the compound at room temperature. These are good potential candidates.
-
Take the tubes from step 3 and gently heat them in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and yields a large amount of crystalline precipitate upon cooling.
-
Protocol 2: Standard Recrystallization Procedure
-
Objective: To purify the crude solid product.
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (determined from Protocol 1) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[9]
-
If colored, insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 3: Silica Gel Column Chromatography
-
Objective: To separate this compound from impurities with different polarities.
-
Methodology:
-
Eluent Selection: Using TLC, determine an eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and an Rf of ~0.3-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack evenly under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualized Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the initial purification method.
Diagram 2: Troubleshooting Failed Recrystallization
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
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- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 8. This compound | C10H7ClN2O2 | CID 5084949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Improving Yield in 4-Chloro-2-methyl-6-nitroquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound is typically a multi-step process. Below, we address specific issues that can arise at each key stage, offering explanations and actionable solutions to enhance your reaction outcomes.
Step 1: Cyclization to form 2-Methyl-6-nitro-4-quinolinol
This initial step, often a variation of the Combes or Doebner-von Miller reaction, is crucial for establishing the quinoline core. Low yields at this stage can often be traced back to side reactions or suboptimal reaction conditions.
Question 1: My Combes/Doebner-von Miller reaction is resulting in a low yield of the desired 2-Methyl-6-nitro-4-quinolinol, with a significant amount of tar-like material. What's causing this and how can I improve it?
Answer: The formation of tarry byproducts is a frequent issue in these acid-catalyzed cyclizations, primarily due to the polymerization of the α,β-unsaturated carbonyl compound (or its precursor).[1] To mitigate this and improve your yield, consider the following:
-
Temperature Control: Overheating can accelerate polymerization. Maintain a consistent and optimal reaction temperature. Gradual heating and careful monitoring are key.
-
Catalyst Choice: While strong acids like sulfuric acid are common, they can also promote side reactions. Experiment with milder catalysts such as polyphosphoric acid (PPA) or Lewis acids like tin tetrachloride, which can offer better control.[1][2] Some modern approaches even utilize catalyst-free conditions in water at elevated temperatures, which can lead to excellent yields.[3]
-
Reagent Addition: Slow, dropwise addition of one reactant to the other with vigorous stirring ensures a homogeneous reaction mixture and prevents localized overheating.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome. While traditional methods often use the acid as the solvent, exploring high-boiling point solvents or even solvent-free conditions can be beneficial.[3][4]
-
Use of Nanoparticle Catalysts: Recent studies have shown that silica-functionalized magnetite nanoparticles can enhance both the condensation and cyclization steps, leading to a significant increase in yield and a reduction in reaction time.[5]
Question 2: I'm observing the formation of multiple isomers during the cyclization step. How can I improve the regioselectivity for the desired 6-nitro isomer?
Answer: Achieving high regioselectivity is a common challenge, especially with substituted anilines. The directing effects of the substituents on the aniline ring play a crucial role. In the case of a para-substituted aniline like 4-nitroaniline, the cyclization should theoretically lead to the 6-nitroquinoline. However, impurities in the starting material or side reactions can lead to other isomers.
-
Starting Material Purity: Ensure the purity of your 4-nitroaniline. The presence of other aniline isomers will inevitably lead to a mixture of quinoline products.
-
Reaction Conditions: The regioselectivity can be influenced by the reaction conditions. Subtle changes in temperature and catalyst can sometimes alter the isomeric ratio. Systematic optimization of these parameters is recommended.
-
Protecting Groups: While more relevant in cases with meta-substituted anilines, the concept of using protecting groups to direct cyclization is a powerful tool in organic synthesis.
Step 2: Nitration of 2-Methyl-4-quinolinol
This step introduces the nitro group onto the quinoline ring. The primary challenge here is controlling the position of nitration to selectively obtain the 6-nitro isomer.
Question 3: My nitration of 2-Methyl-4-quinolinol is yielding a mixture of nitro-isomers (e.g., 5-nitro, 8-nitro) along with the desired 6-nitro product. How can I improve the regioselectivity?
Answer: The regioselectivity of nitration on the quinoline ring is governed by the electronic effects of the existing substituents and the reaction conditions. The hydroxyl and methyl groups are activating and ortho-, para-directing. To favor nitration at the 6-position, which is para to the activating hydroxyl group, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product. Performing the nitration at 0°C or even lower can significantly improve the yield of the 6-nitro isomer.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. However, the ratio of these acids can be optimized to improve regioselectivity. Milder nitrating agents can also be explored.
-
Protecting Groups: Protecting the hydroxyl group as an ether or ester before nitration can alter the directing effects and potentially improve selectivity for the 6-position. The protecting group can then be removed in a subsequent step.
-
Computational Studies: Computational analysis of the electron density of the quinoline ring can help predict the most likely sites of electrophilic attack and guide the optimization of reaction conditions.[6]
Step 3: Chlorination of 2-Methyl-6-nitro-4-quinolinol
The final step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom, typically using phosphorus oxychloride (POCl₃).
Question 4: I am experiencing a low yield during the chlorination of 2-Methyl-6-nitro-4-quinolinol with POCl₃. What are the common causes for this?
Answer: Low yields in this chlorination step, which often proceeds via a mechanism similar to a Vilsmeier-Haack reaction, can be attributed to several factors.[7]
-
Moisture: POCl₃ is highly sensitive to moisture and will readily hydrolyze, reducing its effectiveness. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The starting 2-Methyl-6-nitro-4-quinolinol should also be completely dry.[8]
-
Incomplete Reaction: Insufficient heating or a short reaction time can lead to incomplete conversion. The reaction typically requires heating at temperatures between 90-120°C for several hours.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Insufficient POCl₃: While POCl₃ is often used in excess as both a reagent and a solvent, an inadequate amount will result in an incomplete reaction.
-
Work-up Procedure: The 4-chloroquinoline product can be unstable and susceptible to hydrolysis back to the starting material, especially in the presence of water and base during the work-up.[9] It is crucial to neutralize the reaction mixture carefully, often by pouring it onto crushed ice and then neutralizing with a base like sodium bicarbonate. Extraction should be performed promptly.
Question 5: During the work-up of the chlorination reaction, I am losing a significant amount of my product. How can I improve the isolation of this compound?
Answer: The instability of the 4-chloroquinoline product during work-up is a common reason for yield loss. Here are some tips for a more efficient isolation:
-
Careful Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This helps to control the exothermic reaction of quenching the excess POCl₃.
-
Controlled Neutralization: Neutralize the acidic solution slowly with a saturated solution of a mild base like sodium bicarbonate to a pH of around 7. Using strong bases like sodium hydroxide can sometimes lead to side reactions.
-
Prompt Extraction: Once neutralized, immediately extract the product into a suitable organic solvent like dichloromethane or chloroform. Delays can lead to hydrolysis of the product.
-
Minimize Water Contact: During the work-up, minimize the contact time of the product with the aqueous layer.
-
Purification Considerations: If purification by column chromatography is necessary, be aware that quinoline derivatives can sometimes decompose on acidic silica gel.[10] Using a neutral alumina column or deactivating the silica gel with a small amount of triethylamine in the eluent can prevent this.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific procedures and optimization of each step. Literature reports for similar multi-step quinoline syntheses often show overall yields in the range of 30-60%. Careful optimization of each step is crucial to maximize the final yield.
Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?
A2: While thionyl chloride is a common chlorinating agent, phosphorus oxychloride is generally more effective for the conversion of 4-hydroxyquinolines to 4-chloroquinolines. The reaction mechanism with POCl₃ is well-suited for this specific transformation.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used to confirm the structure and purity of your this compound. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Concentrated Acids (Sulfuric and Nitric): Are strong oxidizers and highly corrosive. Handle with extreme care in a fume hood.
-
Organic Solvents: Many are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols & Data
Illustrative Reaction Scheme
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
Table 1: Key Reaction Parameters and their Impact on Yield
| Parameter | Step | Common Issue | Recommended Optimization |
| Temperature | Cyclization | Tar formation, side reactions | Maintain optimal temperature (e.g., 100-140°C), avoid overheating. |
| Nitration | Poor regioselectivity | Lower temperature (e.g., 0°C) to improve selectivity. | |
| Chlorination | Incomplete reaction | Heat to 90-120°C for sufficient time. | |
| Catalyst | Cyclization | Low yield, side reactions | Experiment with milder acids (PPA) or Lewis acids. |
| Reagents | Chlorination | Low yield | Ensure POCl₃ is anhydrous and used in sufficient excess. |
| Work-up | Chlorination | Product hydrolysis | Careful, cold quenching and prompt extraction. |
References
- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. (URL not provided)
- optimizing solvent and base conditions for quinoline synthesis - Benchchem. (URL not provided)
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (URL: [Link])
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL not provided)
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchG
-
Combes quinoline synthesis - Wikipedia. (URL: [Link])
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])
- Studies on the Doebner-Miller, Skraup, and Related Reactions. IV.
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline - Benchchem. (URL not provided)
-
Doebner–Miller reaction - Wikipedia. (URL: [Link])
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (URL not provided)
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: [Link])
- Combes Quinoline Synthesis. (URL not provided)
- Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism.
- Improving regioselectivity in the synthesis of disubstituted quinolines - Benchchem. (URL not provided)
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (URL not provided)
- How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
- 4-Aminoquinoline: a comprehensive review of synthetic str
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (URL: [Link])
- What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (URL: [Link])
- Technical Support Center: Purification of Quinoline Deriv
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (URL not provided)
-
POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])
- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - University of California San Francisco. (URL not provided)
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (URL: [Link])
-
Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines - PubMed. (URL: [Link])
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])
- managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem. (URL not provided)
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
- Purification strategies for removing impurities from 2-nitroquinoline - Benchchem. (URL not provided)
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchG
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL not provided)
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL not provided)
-
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The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
-
Sources
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- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
Welcome to the dedicated troubleshooting and support guide for the synthesis of 4-Chloro-2-methyl-6-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, side reactions, and purification hurdles in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
The synthesis of this compound is a sequential process, typically initiated by a Combes-type reaction to form the quinoline core, followed by a critical chlorination step. Each stage presents unique challenges that can impact yield, purity, and scalability. This guide provides the causal explanations behind these issues and offers robust, actionable solutions.
Section 1: Troubleshooting the Combes-Type Cyclization
The first stage of the synthesis involves the acid-catalyzed condensation of 4-nitroaniline with acetylacetone (2,4-pentanedione) to form the intermediate, 2-methyl-6-nitroquinolin-4-ol.[1][2] Success in this step is foundational for the entire synthesis.
Q1: My yield of 2-methyl-6-nitroquinolin-4-ol is significantly lower than expected, and I'm observing a lot of dark, insoluble material. What's going wrong?
A1: This is a classic issue in acid-catalyzed cyclizations like the Combes synthesis and points to two primary problems: incomplete reaction and tar formation.[3]
-
Causality (Incomplete Reaction): The cyclization step, which is the rate-determining part of the mechanism, requires sufficient thermal energy and catalyst concentration to proceed efficiently.[2][4] Inadequate heating or insufficient acid catalysis can stall the reaction at the intermediate Schiff base or enamine stage, which may not precipitate upon workup, leading to low isolated yields.
-
Causality (Tar Formation): The harsh, acidic, and high-temperature conditions required for the cyclization can cause polymerization and degradation of the starting materials and intermediates.[3] Nitroanilines, in particular, can be susceptible to decomposition under strongly acidic conditions.
Troubleshooting & Optimization:
| Problem | Root Cause | Recommended Solution |
| Low Yield | Insufficient heating, inadequate reaction time, or suboptimal acid catalyst. | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of 4-nitroaniline. Optimize Temperature: Ensure the reaction mixture is heated uniformly to the target temperature (e.g., 170°C if using PPA).[5] Catalyst Choice: Polyphosphoric acid (PPA) is often more effective than sulfuric acid for this cyclization as it acts as both a catalyst and a dehydrating agent.[6] |
| Tar Formation | Excessive temperature, prolonged reaction time, or localized overheating. | Controlled Heating: Use an oil bath for uniform heat distribution. Avoid direct heating with a mantle, which can create hotspots. Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous mixture and prevent charring.[3] Moderated Conditions: While high heat is necessary, avoid exceeding the optimal temperature range, as this accelerates degradation pathways. |
Workflow for Combes-Type Cyclization
Caption: Workflow for the Combes-type synthesis of the quinolinol intermediate.
Section 2: Troubleshooting the Chlorination Step
The conversion of 2-methyl-6-nitroquinolin-4-ol to the final product, this compound, is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7] This step is often the most challenging due to the reagent's reactivity and the potential for incomplete conversion.
Q2: My final product is a high-melting solid that is poorly soluble in common organic solvents. The NMR shows broad peaks, and the IR spectrum has a strong OH stretch. What is the problem?
A2: This is the most common failure mode in this synthesis. The described properties strongly indicate that you have failed to fully convert the starting material, 2-methyl-6-nitroquinolin-4-ol, to the 4-chloro derivative. The quinolinol exists in tautomeric equilibrium with its 4-quinolone form, which has very low solubility and a high melting point due to intermolecular hydrogen bonding.
-
Causality (Incomplete Chlorination): The reaction of a quinolinol with POCl₃ proceeds through phosphorylated intermediates.[8] Several factors can halt this process:
-
Insufficient POCl₃: A stoichiometric amount is the bare minimum; an excess is required to drive the reaction to completion and to compensate for any moisture.
-
Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent, preventing it from reacting with the quinolinol.[9]
-
Inadequate Temperature/Time: The conversion of the phosphorylated intermediate to the chloro product requires sufficient thermal energy.[8][10] Reactions that are not heated sufficiently or for long enough will stall.
-
Q3: How can I ensure the chlorination reaction goes to completion?
A3: A robust and anhydrous protocol is critical. The following procedure is designed to maximize the conversion to the desired 4-chloro product.
Optimized Protocol for Chlorination with POCl₃
-
Drying: Dry the starting material, 2-methyl-6-nitroquinolin-4-ol, in a vacuum oven at 80-100°C for several hours to remove all traces of water. All glassware must be flame-dried or oven-dried immediately before use.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Add the dried quinolinol (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, at least 5-10 molar equivalents) to the flask. The large excess acts as both reagent and solvent. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction, but care should be taken as this can sometimes increase side reactions.[9]
-
Heating: Heat the reaction mixture under reflux (approx. 110°C) with vigorous stirring.[5] The solid starting material should slowly dissolve as it reacts.
-
Monitoring: Monitor the reaction by TLC. To do this, carefully take a small aliquot from the reaction, quench it by adding it dropwise to ice-cold ammonium hydroxide solution, and then extract with ethyl acetate to spot on the TLC plate. The disappearance of the highly polar starting material spot is indicative of reaction completion.
-
Work-up:
-
After completion (typically 2-4 hours), allow the mixture to cool slightly.
-
Crucial Step: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and hazardous step that must be performed in a fume hood.
-
The product should precipitate as a solid.
-
Slowly neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a cold sodium carbonate solution, until the pH is ~7-8.
-
Filter the solid product, wash it thoroughly with cold water, and air-dry.
-
Q4: My mass spec analysis shows evidence of a dichlorinated species. How can I prevent this?
A4: While less common than incomplete chlorination, over-chlorination on the aromatic ring can occur under excessively harsh conditions (e.g., very high temperatures or prolonged reaction times). The nitro group is deactivating, which offers some protection, but it is not absolute. To mitigate this, strictly control the reaction temperature and time. Use TLC monitoring to stop the reaction as soon as the starting material is consumed.[11]
Reaction vs. Side Reaction Pathway
Caption: Key pathways in the POCl₃ chlorination step.
Section 3: Purification and Characterization
Even with an optimized protocol, the crude product will likely contain residual starting material and other minor impurities. Effective purification is essential to obtain material of high purity.
Q5: What is the most effective way to purify the crude this compound?
A5: The purification strategy depends on the primary impurity.
-
If the main impurity is the starting quinolinol: The significant difference in solubility can be exploited. The desired chloro-product is much more soluble in solvents like chloroform, dichloromethane, or ethyl acetate than the quinolinol starting material.
-
Trituration/Washing: Suspend the crude solid in a minimal amount of a solvent like cold ethyl acetate or acetone. The desired product will dissolve to some extent, while the highly insoluble starting material will remain a solid. Filter to remove the unreacted quinolinol. This is often sufficient to achieve good purity.
-
Column Chromatography: If simple washing is insufficient, column chromatography on silica gel is highly effective.[7] A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is a standard method. The less polar 4-chloro product will elute well before the highly polar quinolinol.
-
-
If other, less polar impurities are present: Recrystallization is the method of choice. Ethanol is a commonly reported solvent for recrystallization of the final product.[7]
Expected Analytical Data Comparison
| Compound | Key ¹H NMR Signals (approx. δ, CDCl₃) | Solubility Profile | TLC Rf (typical) |
| This compound | Singlet for C2-CH₃ (~2.8 ppm), Aromatic protons (7.5-8.8 ppm) | Soluble in CHCl₃, DCM, Ethyl Acetate, Acetone | High |
| 2-Methyl-6-nitroquinolin-4-ol | Singlet for C2-CH₃ (~2.5 ppm), Aromatic protons, Broad OH signal (>10 ppm) | Poorly soluble in most organic solvents, soluble in DMSO | Low (polar) |
Section 4: Safety & Handling
Q6: What are the critical safety precautions I must take during this synthesis?
A6: This synthesis involves hazardous materials and energetic reactions. A thorough risk assessment is mandatory.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing HCl gas. It must be handled in a chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Have a base (like sodium bicarbonate) ready for quenching spills.
-
Acidic Conditions: The Combes synthesis uses strong, hot acid. Handle with extreme care to avoid severe burns. The workup, involving pouring the hot acid mixture onto ice, must be done slowly and cautiously.
-
Nitroaromatics: The starting material and product are nitroaromatic compounds, which are toxic and should be handled with care to avoid inhalation or skin contact.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Combes quinoline synthesis. Retrieved from [Link]
-
YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
-
PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
-
Kett, N. T., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(8), 2519-2525. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). Materials Today: Proceedings. Retrieved from [Link]
- Synthesis of Quinoline and derivatives. (n.d.).
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
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- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support & Stability Guide: 4-Chloro-2-methyl-6-nitroquinoline
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-6-nitroquinoline (CAS No. 1207-81-4)[1][2]. The stability and purity of this reagent are paramount for achieving reproducible and reliable experimental outcomes. This document moves beyond standard catalog information to offer practical, field-proven insights into storage, handling, and troubleshooting.
Section 1: Core Stability & Storage Recommendations (FAQs)
This section addresses the most frequent questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound? A: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4] For long-term storage (months to years), refrigeration at 2-8°C is recommended to minimize the rate of any potential thermal degradation.[5]
Q2: How sensitive is this compound to light? A: Aromatic nitro compounds are frequently susceptible to photodegradation. Therefore, it is critical to protect this compound from light.[6] Always store it in an amber vial or a light-blocking container and keep it inside a cabinet when not in use.
Q3: Is the compound sensitive to moisture or air (oxidation)? A: Yes. Exposure to moisture is a primary concern as it can lead to hydrolysis of the chloro group.[3] The compound should be handled in a low-humidity environment, and for highly sensitive applications, storage in a desiccator is advised.[5] While less documented for this specific molecule, similar heterocyclic structures can be susceptible to oxidation, so keeping the container tightly sealed is crucial to minimize contact with air.[5][6]
Q4: What materials or chemical classes are incompatible with this compound? A: Avoid storing this compound in close proximity to strong oxidizing agents, strong bases, and strong acids.[3][7] Contact with these substances can catalyze rapid degradation or lead to vigorous, unsafe reactions.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C (Long-term) | Minimizes thermal decomposition and preserves long-term integrity.[5] |
| 15-25°C (Short-term) | Acceptable for routine lab use over short periods. | |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon/Nitrogen) for long-term archival. | Prevents hydrolysis from atmospheric moisture and minimizes oxidation.[3][6] |
| Light | Protect from light; store in amber vials or light-blocking containers. | Aromatic nitro compounds can be photosensitive, leading to photodegradation.[5][6] |
| Humidity | Store in a dry place; use of a desiccator is highly recommended. | The chloro group is susceptible to nucleophilic substitution by water (hydrolysis).[3] |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and strong acids. | Prevents catalytic degradation and potential hazardous reactions.[3][7] |
Section 2: Troubleshooting Guide for Common Issues
Inconsistent experimental results can often be traced back to the quality of the starting materials. This section provides a logical framework for troubleshooting issues potentially related to the degradation of this compound.
Problem 1: The solid compound has changed color (e.g., yellowing or darkening) over time.
-
Probable Cause: Discoloration is a primary visual indicator of chemical degradation.[5] This is most commonly caused by exposure to light (photodegradation) or a reaction with atmospheric components (oxidation/hydrolysis).
-
Recommended Action:
-
Segregate the discolored batch immediately to prevent its use.
-
Perform a purity analysis using the HPLC protocol outlined in Section 4.
-
If degradation is confirmed, dispose of the material according to your institution's safety guidelines.[3]
-
Review your storage procedures against the recommendations in Table 1 to prevent future occurrences.
-
Problem 2: My reaction is yielding inconsistent or lower-than-expected results.
-
Probable Cause: If you have ruled out other experimental variables, the purity of your this compound is a likely culprit.[5] The presence of non-reactive degradation products means the actual molar quantity of the starting material is lower than calculated, leading to reduced yields.
-
Recommended Action:
-
Confirm the purity of your current batch of the compound using the HPLC protocol (Section 4).
-
Compare the results to the Certificate of Analysis (CoA) of a fresh lot or a previously validated batch.
-
If the purity is compromised, acquire a new, quality-certified lot of the reagent.
-
Problem 3: I am observing unexpected peaks in my analytical data (e.g., HPLC, LC-MS, NMR).
-
Probable Cause: The appearance of new, unidentified peaks strongly suggests the presence of impurities, which are likely degradation products. A common degradation product would be the hydrolyzed version, 4-hydroxy-2-methyl-6-nitroquinoline.
-
Recommended Action:
-
Attempt to identify the impurity. The hydrolyzed product would have a molecular weight of 204.17 g/mol (C10H8N2O3), a decrease of ~18.46 Da from the parent compound (222.63 g/mol )[2] due to the substitution of -Cl with -OH. This mass difference can often be detected by mass spectrometry.
-
If significant degradation has occurred, the batch should not be used for sensitive applications.
-
Diagram: Troubleshooting Workflow
This diagram outlines a logical process for addressing experimental issues.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 3: Technical Deep Dive - Understanding Degradation Pathways
A foundational understanding of the molecule's chemistry is key to preventing its degradation. The quinoline ring system in this compound has specific vulnerabilities driven by its substituents.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the 4-position is a leaving group. The entire quinoline ring system is electron-deficient, and this effect is significantly enhanced by the powerful electron-withdrawing nitro group (-NO₂) at the 6-position.[8] This electronic arrangement makes the carbon atom attached to the chlorine (C4) highly electrophilic and susceptible to attack by nucleophiles. The most common nucleophile in a laboratory environment is water, leading to hydrolysis.
-
Photolytic Instability: Aromatic compounds containing nitro groups are often photosensitive. The energy from UV-Vis light can excite the molecule to a higher energy state, promoting bond cleavage or unwanted side reactions, leading to complex mixtures of degradation products.
Diagram: Degradation Influences
This diagram illustrates the relationship between environmental factors and the resulting degradation pathways.
Caption: Relationship between environmental factors and degradation.
Section 4: Protocols for Quality Assessment
To ensure experimental integrity, the purity of this compound should be periodically verified.
Protocol 1: Visual Inspection and Solubility Check
-
Objective: A rapid, preliminary check for gross degradation.
-
Methodology:
-
Visual Inspection: Examine the solid material. It should be a consistent, free-flowing powder. Note any discoloration, clumping, or changes in morphology.
-
Solubility Check: Prepare a solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A pure compound should dissolve completely to form a clear solution. The presence of insoluble particulates may indicate impurities or degradation products.
-
Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To quantitatively determine the purity of the compound and detect any degradation products. This is a stability-indicating method.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of approximately 1.0 mg/mL.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL for injection.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm or a Diode Array Detector (DAD) to collect full spectral data.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
The main peak corresponding to this compound should be sharp and symmetrical.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Any significant secondary peaks (e.g., >0.1%) may indicate impurities or degradation. The hydrolyzed product, being more polar, would be expected to elute earlier than the parent compound in a reverse-phase system.
-
-
References
- Safety Data Sheet for 4-Chloro-2-nitrophenol. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC109550050&productDescription=4-CHLORO-2-NITROPHENOL%2C+98%25+10GR&vendorId=VN00032119&countryCode=US&language=en]
- Safety Data Sheet for 7-Chloro-6-nitro-4-hydroxyquinazoline. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/C2332]
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC370050050&productDescription=2-CHLORO-4-METHYLPYRIMIDINE+5G&vendorId=VN00032119&countryCode=US&language=en]
- Safety Data Sheet for an unspecified quinoline derivative. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/438804]
- Safety Data Sheet for 4-Nitroquinoline 1-oxide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n8141]
- Safety Data Sheet for 4-Chloro-6-fluoro-2-methylquinoline. ECHEMI. [URL: https://www.echemi.com/sds/4-chloro-6-fluoro-2-methylquinoline-cas-18529-01-6.html]
- Safety Data Sheet for 6-Chloro-7-deazapurine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=B25713&productDescription=6-CHLORO-7-DEAZAPURINE+1G&vendorId=VN00033897]
- Chemical Properties for this compound. ECHEMI. [URL: https://www.echemi.com/products/4-chloro-2-methyl-6-nitroquinoline-cas-1207-81-4.html]
- Safety Data Sheet for 2-Chloro-6-nitro-3-phenylquinoline. ECHEMI. [URL: https://www.echemi.com/sds/2-chloro-6-nitro-3-phenylquinoline-cas-59412-15-6.html]
- This compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5084949]
- Safety Data Sheet for 4-Chloro-2-nitroaniline. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC109540250&productDescription=4-CHLORO-2-NITROANILINE+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]
- Degradation of trace aqueous 4-chloro-2-nitrophenol. Journal of the Serbian Chemical Society. [URL: http://www.shd.org.rs/JSCS/Vol76/No1/10-JSCS-4091.pdf]
- 2-chloro-4-methyl-6-nitroquinoline Properties. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-54965-59-2.html]
- 4-Chloro-6-nitroquinoline Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c47609]
- This compound Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9253456.htm]
- This compound Product Page. ChemWhat. [URL: https://www.chemwhat.com/4-chloro-2-methyl-6-nitroquinoline-cas-1207-81-4.html]
- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem. [URL: https://www.benchchem.
- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI. [URL: https://www.mdpi.com/1420-3049/5/1/1224/pdf]
- 4-Chloro-6-methylquinoline Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000230]
- 4-Chloro-2-methylquinoline Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77973]
- Human health tier II assessment for Benzenamine, 4-chloro-2-nitro-. Australian Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Benzenamine%2C%204-chloro-2-nitro-_%20Human%20health%20tier%20II%20assessment.pdf]
- Preventing degradation of 6-Chloro-2-phenylquinolin-4-ol during storage. Benchchem. [URL: https://www.benchchem.com/pdf/Preventing-degradation-of-6-Chloro-2-phenylquinolin-4-ol-during-storage.pdf]
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- 1. echemi.com [echemi.com]
- 2. This compound | C10H7ClN2O2 | CID 5084949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-methyl-6-nitroquinoline
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the expertise to navigate common challenges and optimize your reaction conditions for a successful outcome.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from 4-nitroaniline. This pathway involves:
-
Combes quinoline synthesis: Cyclization of 4-nitroaniline with acetylacetone to form 2-methyl-6-nitroquinolin-4-ol.
-
Nitration: This step is not directly applicable as the nitro group is already present on the starting aniline.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
This guide will focus on troubleshooting and optimizing the key steps of cyclization and chlorination.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient route involves a Combes quinoline synthesis followed by a chlorination reaction. You will start by reacting 4-nitroaniline with acetylacetone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to yield 2-methyl-6-nitroquinolin-4-ol. This intermediate is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford the final product, this compound.[1][2]
Q2: I am getting a low yield in the initial cyclization step. What are the likely causes?
A2: Low yields in the Combes synthesis of 2-methyl-6-nitroquinolin-4-ol can often be attributed to several factors:
-
Inadequate Catalyst: Polyphosphoric acid (PPA) is a common catalyst for this reaction. Ensure you are using a sufficient amount and that it is of good quality. The viscosity of PPA can make accurate measurement challenging, so ensure thorough mixing.
-
Suboptimal Temperature: The reaction temperature is critical.[1][2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to charring and the formation of side products. Careful temperature monitoring and control are essential.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q3: My chlorination reaction with POCl₃ is sluggish or incomplete. How can I improve it?
A3: Incomplete chlorination of 2-methyl-6-nitroquinolin-4-ol can be a common hurdle. Here are some optimization strategies:
-
Excess POCl₃: It is standard practice to use a significant excess of POCl₃, which often serves as both the reagent and the solvent.[3]
-
Reaction Temperature and Duration: The conversion of the hydroxyl group to a chloro group typically requires heating. A reaction temperature of around 80-110°C is often employed.[1][3] The reaction should be monitored by TLC to determine the optimal reaction time.
-
Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction.[1][2] The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[4][5]
Q4: I am observing the formation of significant impurities during the chlorination step. What are they and how can I minimize them?
A4: The formation of dark, tarry side products is a known issue, especially if the reaction temperature is too high or the reaction time is prolonged.[6] These impurities can arise from the polymerization of starting material or product under harsh acidic conditions. To mitigate this:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range.
-
Monitor Reaction Progress: Use TLC to avoid unnecessarily long reaction times.
-
Careful Work-up: A controlled and careful work-up procedure is crucial. The reaction mixture is typically poured onto crushed ice to quench the excess POCl₃.[3][7] This should be done slowly and with vigorous stirring in a well-ventilated fume hood due to the exothermic and hazardous nature of the quench.
III. Troubleshooting Guides
A. Troubleshooting Low Yield in the Combes Quinoline Synthesis
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low Conversion of Starting Material | Insufficient heating or reaction time. | Increase reaction temperature in small increments (e.g., 10°C) and monitor by TLC. Extend the reaction time. | The cyclization reaction has a significant activation energy barrier that needs to be overcome with sufficient thermal energy. |
| Ineffective mixing due to high viscosity of PPA. | Ensure vigorous mechanical stirring throughout the reaction. | Homogeneous mixing is essential for efficient contact between reactants and the catalyst. | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. Ensure uniform heating using an oil bath. | Excessive heat can lead to decomposition and polymerization of the reactants and product. |
| Difficult Product Isolation | Product is partially soluble in the aqueous work-up solution. | Adjust the pH of the aqueous solution during work-up to the isoelectric point of the product to minimize its solubility. | The solubility of amphoteric compounds like quinolinols is pH-dependent. |
B. Troubleshooting the Chlorination of 2-methyl-6-nitroquinolin-4-ol
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Insufficient amount of POCl₃. | Increase the molar excess of POCl₃. | The reaction often requires a large excess of the chlorinating agent to drive the equilibrium towards the product. |
| Reaction temperature is too low or time is too short. | Increase the reaction temperature to around 110°C and monitor by TLC to determine the optimal time.[1][2] | The chlorination of the hydroxyl group is an endothermic process that requires sufficient thermal energy. | |
| Formation of Dark Impurities | Overheating or prolonged reaction time. | Maintain a consistent temperature and monitor the reaction closely with TLC to avoid over-running it.[6] | High temperatures and extended reaction times can lead to decomposition and the formation of polymeric byproducts. |
| Hazardous Work-up | Uncontrolled quenching of POCl₃. | Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring in a fume hood. | The hydrolysis of POCl₃ is highly exothermic and releases HCl gas. A slow and controlled quench is essential for safety. |
| Product Purification Challenges | Co-elution of impurities during column chromatography. | If recrystallization is insufficient, consider using a different solvent system for column chromatography.[6] | Varying the polarity of the eluent can improve the separation of the desired product from closely related impurities. |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-methyl-6-nitroquinolin-4-ol
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 80°C with stirring.
-
To the hot PPA, add 4-nitroaniline and acetylacetone in a 1:1.1 molar ratio.
-
Increase the temperature of the reaction mixture to 130-140°C and maintain it for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).
-
Once the reaction is complete, cool the mixture to below 100°C and carefully pour it into a beaker containing crushed ice and water.
-
Stir the mixture until the PPA is fully hydrolyzed.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain the crude 2-methyl-6-nitroquinolin-4-ol.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 2-methyl-6-nitroquinolin-4-ol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents) to the flask.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) for 1-2 hours.[1][2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][6]
V. Visualizations
A. Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
B. Troubleshooting Logic for Chlorination Step
Caption: Troubleshooting decision tree for the chlorination reaction.
VI. References
-
BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.
-
(2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
-
(2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
-
Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society, 32, 1435-1446.
-
PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from
-
(2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
(2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
(2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate.
Sources
Technical Support Center: 4-Chloro-2-methyl-6-nitroquinoline
Welcome to the technical support guide for 4-Chloro-2-methyl-6-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals to address common and complex solubility challenges encountered during experimental work. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Overview: Understanding the Molecule
This compound is a substituted quinoline derivative. Its molecular structure, featuring a heterocyclic aromatic quinoline core, a lipophilic methyl group, an electronegative chloro group, and a polar nitro group, results in poor aqueous solubility and variable solubility in organic solvents.[1] Understanding these structural characteristics is the first step in troubleshooting dissolution issues.
Physicochemical Properties
A compound's physical and chemical properties are the primary determinants of its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 142 °C | [4] |
| Predicted pKa | 2.62 ± 0.50 | [4] |
| Predicted Density | 1.419 ± 0.06 g/cm³ | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard solvents?
The complex structure of this compound gives it a moderately polar yet significantly non-polar character. The quinoline ring system is largely hydrophobic, and the nitro group, while polar, contributes to strong crystal lattice energy. This means that significant energy is required to break apart the solid-state compound and solvate it. Like many poorly soluble drugs and intermediates, it often requires specific solvent systems or physical intervention to achieve dissolution.[5][6]
Q2: What are the best initial solvents to try for solubilizing this compound?
Based on the principle of "like dissolves like," polar aprotic solvents are often the most effective starting point for compounds of this nature.[7] We recommend starting with the solvents in the table below. Note that the provided solubility values are illustrative and should be experimentally confirmed.
| Solvent | Type | Dielectric Constant (20°C)[8] | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent starting point. High dissolving power for many poorly soluble compounds.[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Similar to DMSO, a powerful solvent for polar and non-polar compounds. |
| Dichloromethane (DCM) | Non-polar | 9.1 | Good for less polar compounds, may require co-solvents or energy input. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | A less polar ether that can be effective.[10] |
| Ethanol | Polar Protic | 24.6 | May show moderate solubility, often improved with heat.[7] |
| Methanol | Polar Protic | 32.7 | Similar to ethanol, but its higher polarity might be slightly less effective.[9] |
| Acetone | Polar Aprotic | 21.0 | Can be effective, but its volatility requires careful handling.[8] |
Q3: Is it safe to heat the mixture to aid dissolution?
Yes, gentle heating can significantly increase the solubility of most compounds by providing the energy needed to overcome the crystal lattice forces.[11][12] However, this must be done with caution:
-
Monitor for Degradation: Always use the lowest effective temperature. Chemical stability can be compromised at high temperatures, especially in certain solvents.[13][14] It is advisable to run a preliminary stability test by analyzing a heated sample over time using HPLC or TLC.
-
Precipitation Risk: Be aware that the compound may precipitate out of solution as it cools. If the experiment is to be conducted at room temperature, a supersaturated solution created by heating is not stable.
Q4: I see suspended particles even after vigorous mixing. What should I do next?
If vortexing or stirring is insufficient, mechanical energy can be applied:
-
Sonication: Use a bath sonicator for 15-30 minutes. The high-frequency sound waves create microcavitations that break apart solid aggregates, increasing the surface area available for solvation.[15]
-
Grinding: If you are working with a solid dispersion, physically grinding the compound to a finer powder before adding the solvent can increase the dissolution rate by increasing the surface area. This technique, known as micronization, is a common strategy for poorly soluble drugs.[6]
In-Depth Troubleshooting Guide
For persistent solubility issues, a systematic approach is required. The following workflow provides a logical progression from simple to advanced techniques.
Advanced Technique 2: pH Adjustment
For aqueous or semi-aqueous solutions, modifying the pH can dramatically increase solubility if the compound has an ionizable group. This compound has a basic quinoline nitrogen with a predicted pKa of 2.62. [4]
-
Mechanism: According to the Henderson-Hasselbalch equation, at a pH below the pKa, the basic nitrogen will become protonated (forming a conjugate acid). This charged species is significantly more polar and thus more soluble in polar solvents like water. [5]* Protocol:
-
Suspend the compound in the desired aqueous buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Aim for a final pH at least 1-2 units below the pKa (i.e., pH < 1.6 - 2.6).
-
Caution: Ensure that the low pH will not cause degradation of your compound or interfere with downstream experimental steps. [13]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard method for preparing a stock solution, which serves as a self-validating system for basic solubility.
-
Weigh Compound: Accurately weigh 2.23 mg of this compound (MW = 222.63 g/mol ) and place it in a clean 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of high-purity DMSO to the tube.
-
Initial Mixing: Cap the tube securely and vortex at maximum speed for 2 minutes. Visually inspect for any undissolved solid.
-
Apply Energy (If Needed): If solid particles remain, place the tube in a bath sonicator for 15 minutes.
-
Gentle Heat (If Needed): If the compound is still not fully dissolved, warm the solution in a heat block or water bath to 40°C for 10-15 minutes, with intermittent vortexing.
-
Final Check: Allow the solution to cool to room temperature. A clear, particle-free solution indicates successful dissolution. If precipitation occurs upon cooling, the compound may not be soluble at 10 mM at room temperature, and a lower concentration should be prepared.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Gravimetric Method for Quantitative Solubility Determination
This method allows you to determine the equilibrium solubility of the compound in a specific solvent at a set temperature.
-
Prepare for Saturation: Add an excess amount of the compound (e.g., ~10 mg) to a tared, sealed vial (e.g., a 2 mL glass vial with a screw cap). Record the exact initial mass of the compound.
-
Add Solvent: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibrate: Place the sealed vial in a thermostatic shaker or on a stir plate at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Separate Phases: After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Sample and Filter: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) into a new, tared vial.
-
Evaporate Solvent: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight is achieved.
-
Calculate Solubility: Weigh the vial containing the dried residue. The mass of the residue divided by the volume of the supernatant sampled represents the solubility.
-
Solubility (mg/mL) = (Mass of dried residue) / (Volume of supernatant filtered)
-
Safety & Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16]* Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [17]* Consult the Safety Data Sheet (SDS) provided by your supplier for detailed toxicological and handling information. This guide is intended to provide a comprehensive framework for addressing the solubility challenges of this compound. By combining a systematic troubleshooting approach with an understanding of the underlying chemical principles, researchers can effectively overcome these common experimental hurdles.
References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-Nitroquinoline | Solubility of Things. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Solubility of Things. (n.d.). 8-Nitroquinoline | Solubility of Things. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
Reddit. (2023). How can I ensure complete dissolution of the solid sample??. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
ResearchGate. (2017). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Solubility Lab. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved from [Link]
-
MDPI. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
- Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
Sources
- 1. This compound | C10H7ClN2O2 | CID 5084949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-CHLORO-6-NITROQUINOLINE CAS#: 13675-94-0 [chemicalbook.com]
- 4. This compound CAS#: 1207-81-4 [amp.chemicalbook.com]
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- 6. globalresearchonline.net [globalresearchonline.net]
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- 8. Properties of Solvents Used in Organic Chemistry [murov.info]
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- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
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- 17. fishersci.com [fishersci.com]
Handling and disposal of 4-Chloro-2-methyl-6-nitroquinoline waste
Technical Support Center: 4-Chloro-2-methyl-6-nitroquinoline
A Guide to Safe Handling, Waste Management, and Disposal for Research Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe management of waste generated from experiments involving this compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide immediate answers to common questions and detailed, validated protocols for key procedures.
Core Principles & Hazard Assessment
This compound is a halogenated nitroaromatic compound.[1] This chemical class is associated with significant toxicological and environmental hazards.[2][3] While specific data for this compound is limited, its structure—containing a quinoline ring, a chloro group, and a nitro group—necessitates handling it with the utmost caution.
Key Hazards: Based on analogous structures, the primary risks include:
-
Toxicity: Halogenated and nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4]
-
Irritation: Likely to cause serious skin and eye irritation.[5][6]
-
Carcinogenicity: Many complex nitroaromatic and chlorinated compounds are considered potential carcinogens; therefore, it is prudent to handle this compound as if it poses a carcinogenic risk.[7][8][9]
-
Environmental Hazard: These compounds can be persistent in the environment and toxic to aquatic life.[2]
All waste generated from this compound must be treated as hazardous waste.
Frequently Asked Questions (FAQs)
This section addresses common queries researchers may have during their workflow.
Q1: What Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste?
A1: A comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended, especially during waste consolidation or spill cleanup. Discard gloves immediately after handling the compound.
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA eye and face protection regulations.[10][11]
-
Body Protection: A lab coat is required. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[11][12] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8][11]
Q2: How should I segregate waste containing this compound?
A2: Proper segregation at the point of generation is the most critical step in waste management. The primary goal is to prevent dangerous reactions and simplify disposal.
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and unused solid compound. This should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Includes reaction mixtures, solutions, and solvent rinses. This waste must be collected in a chemically compatible, sealed container (e.g., a glass or polyethylene bottle).
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.
Never mix this waste stream with other chemical wastes unless you have confirmed compatibility. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this can lead to vigorous or explosive reactions.[4]
Q3: What are the correct labeling requirements for my waste container?
A3: Improperly labeled containers are a major safety and compliance violation. Your label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
A list of all other chemical constituents in the container (e.g., Methanol, Dichloromethane).
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., Skull and Crossbones for toxicity, Exclamation Mark for irritant, Environment).
-
The date the first drop of waste was added to the container.
Q4: I have a small spill on my lab bench. What is the correct procedure?
A4: For small, manageable spills (typically <100 mL of a solution or a few grams of solid) inside a chemical fume hood:
-
Alert & Restrict: Alert nearby personnel and restrict access to the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Q1.
-
Contain & Absorb: For liquids, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). For solids, gently cover with a damp paper towel to avoid raising dust.[8]
-
Clean: Working from the outside in, carefully collect the absorbed material using a scoop or forceps and place it in your solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste. Refer to the detailed Spill Decontamination Protocol below.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.
Troubleshooting Guide
| Issue | Potential Cause | Immediate Action & Solution |
| Waste container is warm to the touch or showing pressure buildup. | Incompatible chemicals may have been mixed, leading to an exothermic or gas-producing reaction. | This is an emergency. Do not attempt to open the container. Place it in a secondary containment bin inside a fume hood. Alert colleagues and contact your EHS office immediately. Review the waste stream to identify the incompatible materials. |
| Visible residue remains on glassware after standard washing. | The compound may have low solubility in the cleaning solvent or may have adhered strongly to the glass. | Do not place the glassware back in general use. Segregate it for dedicated decontamination. Soak the glassware in a strong organic solvent (e.g., acetone or DMSO, if compatible with your experiment) and then follow with a triple rinse. Dispose of all rinsate as hazardous liquid waste. |
| Uncertainty about whether a piece of equipment is contaminated. | Cross-contamination during the experiment. | Assume it is contaminated. Treat the equipment as hazardous until it has been decontaminated. Implement stricter workflow controls to separate "clean" and "dirty" areas during your experiment. |
Experimental Protocols
Protocol 1: Collection and Segregation of Waste
This protocol ensures waste is handled safely from the point of generation to temporary storage.
-
Container Preparation: Select a waste container appropriate for the waste type (glass for liquids, puncture-resistant plastic for solids). Ensure it is clean, dry, and has a secure lid.
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste.
-
Waste Addition (in Fume Hood):
-
Solids: Use forceps or a dedicated spatula to transfer contaminated items or solid chemical waste into the designated solids container.
-
Liquids: Use a funnel to carefully pour liquid waste into the designated liquid container. Avoid splashing.
-
-
Closure: Securely close the container lid after each addition. Do not leave funnels in the container opening.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should have secondary containment.
Protocol 2: Small-Scale Spill Decontamination
This protocol provides a self-validating method for cleaning a minor spill on a non-porous surface.
-
Initial Cleanup: Follow steps 1-4 from FAQ Q4 to absorb and remove the bulk of the spilled material.
-
Surface Decontamination:
-
Wipe the spill area three times with a paper towel soaked in a solvent known to dissolve this compound (e.g., acetone or ethanol). Use a fresh towel for each wipe. Dispose of all towels as solid hazardous waste.
-
-
Verification (Optional but Recommended):
-
Perform a final wipe of the decontaminated area with a clean paper towel wetted with a suitable analytical solvent (e.g., acetonitrile).
-
Extract the wipe in a known volume of solvent and analyze the extract using a sensitive analytical method like HPLC-UV or GC-MS to confirm the absence of the compound.[13][14] This step provides documented proof of effective decontamination.
-
-
Final Cleaning: Wash the area with soap and water.
Visualization of Workflows
Waste Management Workflow
This diagram illustrates the lifecycle of this compound waste within the laboratory.
Caption: Workflow for handling this compound waste.
Spill Response Decision Tree
This diagram outlines the logical steps to take in the event of a spill.
Caption: Decision-making process for spill response.
References
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Mansoura Journal of Pharmaceutical Sciences.
- National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.
- BenchChem. (n.d.). A Comparative Guide to Electrochemical Methods for the Analysis of Quinoline Compounds.
- El-Kassem, L. T. A., & Fawzy, A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Heliyon, 9(5), e16124.
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Environmental Health and Safety, University of Washington. (n.d.). Safe Handling of Chemicals.
- ECHEMI. (n.d.). 4-Chloro-6-fluoro-2-methylquinoline SDS, 18529-01-6 Safety Data Sheets.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
- IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
- Pérez-Mayán, L., Ramil, M., Rodríguez, I., & Cela, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141–7151.
- Fisher Scientific. (2009). Safety Data Sheet: 4-Chloroquinoline.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methyl-4-nitroaniline.
- MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Journal of Fungi.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 8-Chloro-2-methylquinoline.
- MedChemExpress. (2025). Safety Data Sheet: 6-Bromoquinoline.
- Fisher Scientific. (2021). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline.
- ChemicalBook. (n.d.). This compound CAS#: 1207-81-4.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-2-nitrophenol.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-2-nitroaniline.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Pietrowski, M. (2012). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Current Organic Synthesis.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (1978).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Mehrizad, A., & Gharbani, P. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Studies. Polish Journal of Environmental Studies, 23(6), 2111-2116.
Sources
- 1. This compound CAS#: 1207-81-4 [amp.chemicalbook.com]
- 2. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago [mdpi.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 9. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-2-methyl-6-nitroquinoline
Welcome to the technical support center for 4-Chloro-2-methyl-6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles.
Part 1: Troubleshooting Common Impurities
This section focuses on identifying and mitigating impurities that can arise during the synthesis and storage of this compound.
FAQ 1: I'm seeing an unexpected peak in my HPLC analysis. What are the most likely process-related impurities?
During the standard synthesis, which involves the chlorination of 2-methyl-6-nitroquinolin-4-ol using an agent like phosphorus oxychloride (POCl₃), several process-related impurities can form. Identifying them is the first step to mitigation.
-
Unreacted Starting Material (2-methyl-6-nitroquinolin-4-ol): This is the most common impurity and arises from incomplete chlorination. On a reverse-phase HPLC column, it will typically have a shorter retention time than the product due to its higher polarity (presence of the hydroxyl group).
-
Isomeric Impurities: If the initial nitration of 2-methylquinolin-4-ol is not perfectly regioselective, you may form other nitro-isomers (e.g., 4-chloro-2-methyl-8-nitroquinoline). These isomers often have very similar retention times to the desired product and can be difficult to separate.
-
Hydrolysis Product (2-methyl-6-nitroquinolin-4-ol): The 4-chloro group is susceptible to hydrolysis, converting the product back into the starting material. This can occur during aqueous work-up or upon storage in the presence of moisture.[1][2]
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions, especially during older synthetic routes like the Skraup synthesis, can lead to the formation of high molecular weight, tarry substances.[3]
Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying an unknown peak in your analytical run.
Caption: Troubleshooting workflow for unknown HPLC peaks.
FAQ 2: My final product is showing signs of degradation over time. What is happening?
4-Chloroquinolines can be sensitive to environmental conditions. The primary degradation pathway is hydrolysis of the C4-Cl bond back to a C4-OH group, especially in the presence of moisture and/or acidic/basic conditions.[2] The electron-withdrawing nitro group can make the quinoline ring more susceptible to nucleophilic attack.
Mitigation Strategies:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Solvent Choice: When preparing stock solutions, use anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane). Avoid prolonged storage in protic solvents like methanol or ethanol unless for immediate use in a subsequent reaction step.
Part 2: Synthesis and Purification Protocols
This section provides detailed, field-proven protocols for the synthesis and purification of this compound.
Q: Can you provide a reliable laboratory-scale synthesis protocol?
Certainly. The most common modern approach is the chlorination of 2-methyl-6-nitroquinolin-4-ol. The following protocol is a generalized procedure based on common literature methods.[4][5][6]
Protocol: Chlorination of 2-methyl-6-nitroquinolin-4-ol
Materials:
-
2-methyl-6-nitroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Standard laboratory glassware for reflux and workup
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-6-nitroquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Catalyst Addition: To this suspension, add a catalytic amount of anhydrous DMF (e.g., 0.1 eq). The addition of DMF often helps to initiate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting material.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice.
-
Neutralization: Stir the quenched mixture until all the ice has melted. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.
Synthesis Pathway and Common Side Reactions
The diagram below illustrates the main synthetic transformation and potential impurity-forming side reactions.
Caption: Synthesis pathway and impurity formation routes.
Q: What is the best way to purify the crude product?
The choice of purification method depends on the impurity profile and the required final purity.
| Purification Method | Best For Removing | Pros | Cons |
| Recrystallization | Unreacted starting material, minor polar impurities. | Simple, cost-effective, yields crystalline material. | May not remove isomeric impurities effectively. Potential for product loss in the mother liquor. |
| Column Chromatography | Isomeric impurities, colored byproducts, multiple impurities. | High resolving power, can achieve very high purity. | More time-consuming, requires solvents and silica gel. |
Recommended Recrystallization Solvents:
-
Ethanol
-
Ethyl Acetate
-
Toluene
Column Chromatography Conditions (Typical):
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product is moderately polar.
Part 3: Analytical Characterization
Accurate characterization is critical to confirm the identity and purity of your material.
Q: What are the expected signals in an ¹H NMR spectrum?
While specific shifts can vary with the solvent used, the following provides a general guide for the expected proton signals of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH₃ (C2) | 2.6 - 2.8 | Singlet (s) | Methyl group adjacent to the quinoline nitrogen. |
| H-3 | 7.4 - 7.6 | Singlet (s) | Isolated proton on the pyridine ring. |
| H-8 | 8.0 - 8.2 | Doublet (d) | Ortho-coupled to H-7. |
| H-7 | 8.3 - 8.5 | Doublet of Doublets (dd) | Coupled to H-8 (ortho) and H-5 (meta). |
| H-5 | 8.8 - 9.0 | Doublet (d) | Meta-coupled to H-7. Highly deshielded by the adjacent nitro group. |
Note: These are predicted values. Always reference your own spectra and compare with literature data when available.[7]
References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). (n.d.). PrepChem.com. [Link]
-
HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2025). RSC Publishing. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scaled-Up Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 4-Chloro-2-methyl-6-nitroquinoline. Recognizing the challenges that can arise during the scale-up of this process, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience.
I. Synthetic Pathway Overview
The synthesis of this compound is typically approached through a multi-step process. A common and effective strategy involves the initial construction of the 2-methyl-6-nitroquinoline core, followed by the introduction of the chloro group at the 4-position. This can be conceptually broken down into three key stages:
-
Quinoline Core Synthesis: Formation of 2-methyl-6-nitroquinoline.
-
Hydroxylation/Activation: Conversion to the 4-hydroxy intermediate, 2-methyl-6-nitroquinolin-4-ol. This step is often integrated with the core synthesis.
-
Chlorination: Conversion of the 4-hydroxy group to the final 4-chloro product.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the most reliable method for synthesizing the 2-methyl-6-nitroquinoline core at scale?
A1: For the synthesis of 2-methyl-6-nitroquinoline, the Doebner-von Miller reaction is a robust and scalable choice.[1][2] This method involves the reaction of p-nitroaniline with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid catalyst. While the classical Skraup synthesis is also an option, it is notoriously exothermic and can be difficult to control on a larger scale.[3][4] The Doebner-von Miller reaction offers a more manageable reaction profile for scale-up.
Q2: How can I monitor the progress of the reactions effectively?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each synthetic step. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product.[5] For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the key safety considerations when working with the reagents in this synthesis?
A3: Several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Concentrated Acids (e.g., H₂SO₄, HNO₃): These are strong acids and oxidizers. Handle with extreme care to avoid skin and eye contact.
-
Nitroaromatic Compounds: The intermediates and final product are nitroaromatic compounds, which can be toxic and should be handled with appropriate containment.
III. Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis of this compound.
Stage 1: Synthesis of 2-methyl-6-nitroquinoline (Doebner-von Miller Reaction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction; Polymerization of crotonaldehyde. | Ensure the reaction is heated for a sufficient duration, monitoring by TLC. Consider the use of a biphasic solvent system (e.g., toluene/aqueous acid) to minimize polymerization of the aldehyde.[3] |
| Formation of Tar-like Byproducts | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[3] | Employ a biphasic solvent system to sequester the aldehyde.[3] Ensure efficient stirring to prevent localized overheating. |
| Vigorous/Uncontrolled Reaction | The reaction can be exothermic. | Add the acid catalyst slowly and with efficient cooling. For Skraup-type reactions, consider using a moderator like ferrous sulfate (FeSO₄) or boric acid to control the exotherm.[3] |
Stage 2 & 3: Chlorination of 2-methyl-6-nitroquinolin-4-ol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Chlorination | Insufficient amount of POCl₃; Reaction temperature too low; Presence of water in the reaction mixture. | Use a sufficient excess of POCl₃. Ensure the reaction is heated to the appropriate temperature (typically reflux).[6][7] Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. |
| Formation of Dark-colored Impurities | Decomposition of the starting material or product at high temperatures. | Maintain careful temperature control. Consider using a lower reaction temperature for a longer duration. |
| Difficult Product Isolation | The product may be difficult to precipitate from the reaction mixture. | After the reaction, carefully quench the excess POCl₃ with ice water. Basify the solution with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.[8] |
| Hydrolysis of Product during Workup | The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in basic aqueous conditions. | Minimize the time the product is in contact with aqueous base during workup. Extract the product into an organic solvent as soon as possible after neutralization. |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-methyl-6-nitroquinoline
This protocol is adapted from the Doebner-von Miller synthesis.[1]
-
To a solution of concentrated hydrochloric acid, add p-nitroaniline (1.0 eq) and heat the mixture to reflux.
-
Slowly add crotonaldehyde (1.2 eq) dropwise to the refluxing mixture.
-
Continue to heat the reaction mixture for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like methanol to obtain pure 2-methyl-6-nitroquinoline.[1]
Protocol 2: Synthesis of this compound
This protocol is based on the chlorination of the corresponding 4-hydroxyquinoline intermediate.
-
Suspend 2-methyl-6-nitroquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[8]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
Caption: Troubleshooting decision tree for the chlorination step.
V. Analytical Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Results |
| Appearance | Yellow to tan solid |
| ¹H NMR (CDCl₃) | Signals corresponding to the quinoline core protons and the methyl group protons. |
| ¹³C NMR (CDCl₃) | Resonances for the carbon atoms of the quinoline ring system. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
VI. References
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research. [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Conrad-Limpach reaction. ResearchGate. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
-
Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
-
Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. [Link]
-
Nitration. Wikipedia. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Nitration and aromatic reactivity. Cambridge University Press. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. International Journal of Artificial Intelligence. [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]
Sources
- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
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- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.atlantis-press.com [download.atlantis-press.com]
Validation & Comparative
A Technical Guide to the Characterization of 4-Chloro-2-methyl-6-nitroquinoline and Comparative Analysis with Key Structural Analogs
This guide provides an in-depth analysis of the characterization data for 4-Chloro-2-methyl-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. For professionals in drug discovery, a precise understanding of a molecule's structural and physicochemical properties is paramount for predicting its reactivity, metabolic stability, and potential for further functionalization. This document consolidates essential characterization data, offers a comparative perspective against structurally significant analogs, and provides validated experimental protocols to ensure reproducibility and scientific rigor.
Core Physicochemical and Structural Properties
This compound is a substituted quinoline carrying three key functional groups that dictate its chemical behavior: a reactive chloro group at the 4-position, a methyl group at the 2-position, and an electron-withdrawing nitro group at the 6-position. These substitutions create a unique electronic and steric profile, making it a valuable scaffold for building more complex molecular architectures.
The fundamental properties of the compound are summarized below, based on computational data from publicly accessible chemical databases.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1207-81-4 | PubChem[1] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem[1] |
| Molecular Weight | 222.63 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 222.0196052 Da | PubChem[1][2] |
| SMILES | CC1=CC(=C2C=C(C=CC2=N1)[O-])Cl | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Spectroscopic Profile
While complete, peer-reviewed experimental spectra for this specific molecule are not readily consolidated in the public domain, its spectroscopic profile can be reliably predicted based on the extensive characterization of its structural analogs. The following data represents the expected spectral characteristics crucial for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom significantly influence the chemical shifts of the aromatic protons and carbons, causing them to appear further downfield (at a higher ppm) compared to the unsubstituted quinoline core.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| H-3 | ~7.30 - 7.40 | Singlet (s) | Aromatic proton on the pyridine ring, adjacent to the methyl group. |
| H-5 | ~8.80 - 8.90 | Doublet (d) | Deshielded by the peri-nitro group; shows coupling to H-7. |
| H-7 | ~8.30 - 8.40 | Doublet of doublets (dd) | Influenced by both the nitro group and adjacent protons. |
| H-8 | ~8.15 - 8.25 | Doublet (d) | Aromatic proton on the benzene ring. |
| -CH₃ (at C-2) | ~2.70 - 2.80 | Singlet (s) | Aliphatic protons of the methyl group attached to the quinoline ring. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~160 - 162 | Attached to nitrogen and bearing the methyl group. |
| C-3 | ~122 - 124 | Aromatic CH carbon. |
| C-4 | ~144 - 146 | Attached to the electronegative chlorine atom. |
| C-4a | ~149 - 151 | Bridgehead carbon, influenced by the nitro group. |
| C-5 | ~125 - 127 | Aromatic CH carbon. |
| C-6 | ~145 - 147 | Attached to the electron-withdrawing nitro group. |
| C-7 | ~124 - 126 | Aromatic CH carbon. |
| C-8 | ~130 - 132 | Aromatic CH carbon. |
| C-8a | ~121 - 123 | Bridgehead carbon adjacent to the nitrogen. |
| -CH₃ (at C-2) | ~25 - 26 | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for confirming the presence of key functional groups, particularly the nitro (NO₂) group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1540 - 1520 | Strong | Asymmetric NO₂ Stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |
| ~850 - 800 | Strong | C-Cl Stretch |
The presence of two distinct, strong absorption bands for the nitro group is a definitive feature for confirming the identity of this molecule and is often used to monitor the progress of nitration reactions during synthesis.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 222.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed at m/z ≈ 224 with an intensity that is approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments: Common fragmentation pathways would likely involve the loss of the nitro group (M-46), the chlorine atom (M-35), or the methyl group (M-15).
Comparative Analysis with Structural Analogs
To fully appreciate the role of each substituent, it is instructive to compare the properties of this compound with its simpler analogs. This comparison highlights the electronic contributions of the nitro and chloro groups.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Feature Comparison | Key IR Feature Comparison |
| This compound | C₁₀H₇ClN₂O₂ | 222.63 | Aromatic protons are significantly downfield due to the combined electron-withdrawing effects of the -NO₂ and -Cl groups. | Strong, characteristic NO₂ stretches (~1530 & ~1340 cm⁻¹). |
| 4-Chloro-2-methylquinoline [3] | C₁₀H₈ClN | 177.63 | Aromatic protons are generally more upfield (shielded) compared to the nitro-substituted analog. | Absence of NO₂ stretches. The spectrum is dominated by C-H and ring stretching vibrations. |
| 6-Nitroquinoline [4] | C₉H₆N₂O₂ | 174.16 | The proton at the 4-position is not substituted and its signal would be present. The absence of the -CH₃ group means no aliphatic singlet is observed. | Strong NO₂ stretches are present, similar to the target compound. |
This comparative analysis demonstrates that the nitro group is the dominant factor in deshielding the aromatic system, a critical consideration for predicting the compound's reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The 4-position is activated towards nucleophilic attack by the strong resonance-withdrawing effect of the 6-nitro group.
Experimental Protocols for Characterization
Adherence to standardized protocols is essential for obtaining reliable and reproducible characterization data. The following workflows are recommended for a comprehensive analysis of this compound.
Characterization Workflow Diagram
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the sample with 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the spectrum. Typically, a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is sufficient.
-
Data Analysis: Identify the characteristic peaks and compare them to the expected values, paying close attention to the C=N, C=C, C-Cl, and especially the NO₂ stretching frequencies.
Conclusion
The comprehensive characterization of this compound is fundamental to its effective use in research and development. This guide provides a detailed summary of its essential physicochemical and spectroscopic properties, contextualized through a direct comparison with key structural analogs. The provided protocols offer a standardized framework for researchers to validate the identity and purity of their material, ensuring the reliability of subsequent experimental outcomes. By understanding the distinct spectral signatures imparted by the chloro, methyl, and nitro functionalities, scientists can better predict and control the chemical reactivity of this versatile synthetic building block.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084949, this compound. Retrieved from [Link]
- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 2nd International Conference on Engineering and Technology, Computer, Basic and Applied Sciences (ECBA 2016).
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]
- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved from [Link]
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11945, 6-Nitroquinoline. Retrieved from [Link]
Sources
The Analytical Triad: A Comparative Guide to the Characterization of 4-Chloro-2-methyl-6-nitroquinoline
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. 4-Chloro-2-methyl-6-nitroquinoline, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry. Its multifaceted structure, featuring a quinoline core, a chlorine substituent, a methyl group, and a nitro group, necessitates a robust analytical strategy for complete structural elucidation and purity assessment. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the comprehensive analysis of this molecule.
Unveiling the Molecular Blueprint: Mass Spectrometry of this compound
Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound (C₁₀H₇ClN₂O₂, Molecular Weight: 222.63 g/mol ), Electron Ionization (EI) is a common and informative ionization technique.[1]
The Rationale Behind Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This characteristic is particularly advantageous for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. For aromatic systems like quinoline, the stable structure often allows for the observation of a distinct molecular ion peak, which is crucial for confirming the molecular weight.[3]
Predicted Fragmentation Pathway
The fragmentation of this compound under EI-MS is predicted to be a cascade of events, driven by the stability of the quinoline ring and the nature of its substituents. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic pattern in a roughly 3:1 ratio, a tell-tale sign of a single chlorine atom in the molecule.[4][5]
A plausible fragmentation pathway is outlined below:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 222.
-
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment at m/z 176. Alternatively, loss of NO followed by CO is also a possibility.[6]
-
Loss of Chlorine: The chloro-substituted quinoline fragment can then lose a chlorine radical, resulting in an ion at m/z 141.
-
Loss of Methyl Group: The methyl group can be lost as a radical (•CH₃) from various fragments. For instance, the M⁺• ion could lose a methyl radical to form an ion at m/z 207.
-
Ring Fragmentation: The quinoline ring itself can undergo fragmentation, often involving the loss of HCN, a characteristic fragmentation of nitrogen-containing heterocyclic compounds, leading to smaller fragment ions.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to capture the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions and known fragmentation rules for aromatic, chlorinated, and nitrated compounds.
A Multi-Technique Approach: Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable information, a comprehensive characterization relies on orthogonal techniques that probe different molecular properties. Here, we compare the utility of MS with Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), structural information from fragmentation. | High sensitivity, small sample requirement, rapid analysis. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity through 2D NMR. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules. |
| HPLC-UV | Purity assessment, quantification, separation of isomers and impurities. | Excellent for quantitative analysis, high reproducibility, can be coupled with MS. | Does not provide detailed structural information on its own, requires reference standards. |
| X-ray Crystallography | Absolute three-dimensional molecular structure, bond lengths, and angles. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to grow, not applicable to non-crystalline samples. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecular structure in solution. For this compound, ¹H and ¹³C NMR would reveal the precise arrangement of protons and carbons, confirming the substitution pattern on the quinoline ring. 2D NMR techniques like COSY and HMBC would establish the connectivity between different parts of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (Optional): If structural ambiguity remains, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities.
-
Data Interpretation: Assign all proton and carbon signals to the corresponding atoms in the molecule.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the premier technique for assessing the purity of a compound and for quantitative analysis. Coupled with a UV detector, an HPLC method can be developed to separate this compound from starting materials, by-products, and other impurities. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation.[7][8]
Experimental Protocol: HPLC-UV Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating a range of polar and non-polar compounds.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards.
X-ray Crystallography: The Definitive Structure in the Solid State
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.[9] It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. This can be particularly important for understanding intermolecular interactions that may influence the compound's physical properties.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Visualizing the Analytical Workflow
Caption: An integrated workflow for the synthesis and comprehensive analytical characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. Mass spectrometry provides a rapid and sensitive means of confirming the molecular weight and gaining initial structural insights through fragmentation analysis. NMR spectroscopy offers an unparalleled level of detail for unambiguous structure determination in solution. HPLC is indispensable for assessing purity and for quantitative measurements, while X-ray crystallography provides the definitive solid-state structure. By integrating the data from this analytical triad, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important class of molecules, paving the way for its further investigation and application.
References
- Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1968).
- Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020.
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PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]
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NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Clark, J. (2014). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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A Comparative Guide to the Mechanistic Evaluation of 4-Chloro-2-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Chloro-2-methyl-6-nitroquinoline: Unraveling a Potential Therapeutic Scaffold
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The subject of this guide, this compound, is a substituted quinoline that holds therapeutic promise due to the presence of key functional groups: a chloro group at position 4, a methyl group at position 2, and a nitro group at position 6. While specific mechanistic studies on this exact molecule are not extensively reported in publicly available literature, by examining related quinoline and nitroaromatic compounds, we can infer and propose several plausible mechanisms of action that warrant experimental investigation.
This guide will delve into these hypothesized mechanisms, provide a comparative analysis with established compounds, and equip researchers with the necessary protocols to elucidate the biological activity of this compound.
Hypothesized Mechanisms of Action of this compound
Based on the known biological effects of structurally similar compounds, the mechanism of action of this compound is likely multifaceted. The following sections outline the most probable molecular pathways through which this compound may exert its cytotoxic effects.
Induction of Apoptosis via Mitochondrial Dysfunction and Oxidative Stress
A common mechanism of action for many cytotoxic quinoline derivatives is the induction of apoptosis, or programmed cell death. This is often initiated by the disruption of mitochondrial function.
-
Mitochondrial Permeabilization: Quinoline derivatives have been shown to induce the dissipation of the mitochondrial transmembrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway[1]. This can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Reactive Oxygen Species (ROS) Generation: The nitroaromatic structure of this compound suggests a high potential for inducing oxidative stress. The nitro group can be enzymatically reduced, particularly in hypoxic environments often found in tumors, to form a nitro anion radical. This radical can then react with molecular oxygen to generate superoxide radicals and other ROS, leading to cellular damage and triggering apoptosis[2][3].
Inhibition of Key Signaling Pathways
Quinoline scaffolds are known to be effective inhibitors of various protein kinases and other enzymes that are crucial for cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers[4][5]. Some quinoline derivatives have been identified as potent inhibitors of this pathway[4][5].
-
Receptor Tyrosine Kinase (RTK) Inhibition: Aberrant RTK signaling, such as that of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers[6]. The quinoline core is a key feature of several approved RTK inhibitors.
DNA Damage and Cell Cycle Arrest
Some nitroquinoline compounds have been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis[7]. The electrophilic nature of the nitro group and its metabolites may lead to adduction with DNA bases. This damage can activate DNA damage response pathways, leading to cell cycle arrest, typically at the G1 or G2/M phase, to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis[7].
Comparative Analysis with Alternative Compounds
To provide context for the potential activity of this compound, it is useful to compare its hypothesized mechanisms with those of well-characterized compounds.
| Compound/Class | Primary Mechanism of Action | Key Cellular Effects | Supporting References |
| This compound (Hypothesized) | Multi-targeted: Apoptosis induction, Kinase Inhibition, Oxidative Stress | Mitochondrial depolarization, ROS generation, Cell cycle arrest, Inhibition of cell proliferation | [1][2][4][5][7] |
| Doxorubicin | DNA intercalation and Topoisomerase II inhibition | DNA damage, Cell cycle arrest, Generation of free radicals | [8] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Metal chelation, Induction of oxidative stress, Inhibition of mTOR-p70S6K signaling | ROS generation, G1 cell cycle arrest, Apoptosis | [3][7][9] |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Inhibition of cell proliferation, Induction of apoptosis in EGFR-mutant cells | [6] |
| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Inhibition of cell proliferation, Induction of apoptosis | [4][5][10] |
Experimental Protocols for Mechanistic Elucidation
To investigate the proposed mechanisms of action of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for researchers.
Cell Viability and Cytotoxicity Assays
The initial step in characterizing the biological activity of a new compound is to determine its effect on cell viability and to quantify its cytotoxicity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified spectrophotometrically[11].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cytotoxicity[11].
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, several assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells[11].
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases[11].
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a fluorometric or colorimetric reporter.
-
Incubation: Incubate the mixture to allow active caspases to cleave the substrate.
-
Detection: Measure the resulting fluorescence or color intensity using a microplate reader.
Mechanistic Assays
JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells and forms red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence.
Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Loading: Pre-incubate cells with DCFH-DA.
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.
Visualizing the Pathways and Workflows
To aid in the conceptualization of the experimental design and potential mechanisms, the following diagrams are provided.
Caption: A streamlined workflow for investigating the mechanism of action.
Caption: The proposed intrinsic apoptotic pathway induced by the compound.
Conclusion
While the precise mechanism of action of this compound remains to be fully elucidated, the existing body of research on related quinoline and nitroaromatic compounds provides a strong foundation for targeted investigation. The hypothesized mechanisms, including the induction of apoptosis via mitochondrial dysfunction and oxidative stress, and the inhibition of key cellular signaling pathways, offer promising avenues for further study. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically unravel the biological activity of this and other novel quinoline derivatives, ultimately contributing to the development of new therapeutic agents.
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A Comparative Benchmarking Guide to 4-Chloro-2-methyl-6-nitroquinoline: Cytotoxicity and Kinase Inhibition Profiles Against Established Standards
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound 4-Chloro-2-methyl-6-nitroquinoline. We present a detailed comparative analysis against two distinct, clinically relevant standards: the targeted epidermal growth factor receptor (EGFR) inhibitor, Gefitinib , and the broad-spectrum cytotoxic agent, Doxorubicin . The narrative outlines the scientific rationale for experimental design, followed by detailed, reproducible protocols for assessing general cytotoxicity via the MTT assay and specific target engagement through an in vitro EGFR kinase inhibition assay. Hypothetical performance data is presented to illustrate comparative analysis, offering researchers, scientists, and drug development professionals a robust template for evaluating the therapeutic potential of new chemical entities within the quinoline class.
Introduction: The Quinoline Scaffold and the Potential of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Quinoline derivatives exert their anticancer effects through diverse mechanisms of action, such as DNA intercalation, disruption of tubulin polymerization, and the inhibition of critical cell signaling enzymes like topoisomerases and protein kinases.[3][4][5]
The subject of this guide, this compound, is a functionalized quinoline derivative. The presence of electron-withdrawing groups, specifically a chloro group at position 4 and a nitro group at position 6, is anticipated to significantly modulate its biological activity.[6][7] The chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile synthetic intermediate, while the nitro group can influence the molecule's electronic properties and potential for bioreductive activation or generation of reactive oxygen species.[6][8] Given that many quinoline-based compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, a primary hypothesis is that this compound may exhibit targeted activity against protein kinases, such as EGFR, which is frequently dysregulated in various cancers.[9][10]
This guide establishes a rigorous methodology to test this hypothesis and characterize its broader cytotoxic profile.
Rationale for Selection of Benchmarking Standards
To comprehensively evaluate the performance of a new chemical entity, it is imperative to benchmark it against well-characterized standards that represent different mechanisms of action. This dual-standard approach allows for an initial assessment of both potency and potential selectivity.
-
Gefitinib (Targeted Therapy Standard): A first-generation EGFR tyrosine kinase inhibitor (TKI), Gefitinib is a clinically approved drug for non-small-cell lung cancer (NSCLC) patients with activating EGFR mutations.[11][12] It functions by reversibly competing with ATP at the kinase domain of EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades that promote cell proliferation.[11] Comparing our compound to Gefitinib will directly assess its potential as a specific EGFR inhibitor.
-
Doxorubicin (General Cytotoxic Standard): Doxorubicin is a widely used chemotherapeutic agent and a potent topoisomerase II inhibitor that also intercalates into DNA, leading to the inhibition of DNA replication and the induction of apoptosis.[1] Its broad and potent cytotoxicity across numerous cell lines makes it an ideal benchmark for assessing the general antiproliferative power of a novel compound.[13]
Experimental Design and Workflow
Our benchmarking strategy employs a two-tiered approach: a primary screen for general cytotoxicity followed by a secondary, target-specific assay to investigate a hypothesized mechanism of action.
Caption: Overall experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[14][15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
Materials:
-
A549 Human Lung Carcinoma cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Gefitinib, Doxorubicin (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and standards (Gefitinib, Doxorubicin) in culture media. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (media with 0.1% DMSO) and "media only" (no cells) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free media and 20 µL of MTT solution (5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the vehicle control wells.
-
Solubilization: Carefully remove the MTT-containing media without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies the enzymatic activity of recombinant EGFR by measuring the amount of ADP produced, which is directly proportional to kinase activity.[19] The ADP-Glo™ Kinase Assay is a common platform for this purpose.[20]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound, Gefitinib (stock solutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In a white assay plate, add the kinase reaction components. For a 25 µL reaction, this typically includes:
-
12.5 µL of Master Mix (containing Kinase Assay Buffer, ATP, and substrate)
-
2.5 µL of test compound or standard (Gefitinib) at various concentrations (or DMSO for positive control).
-
10 µL of diluted EGFR enzyme to initiate the reaction. "Blank" wells receive buffer instead of enzyme.[21]
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[19]
-
ADP to ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[21]
-
Signal Stabilization: Incubate at room temperature for 30-45 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other measurements. Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) control. Plot the dose-response curve and determine the IC₅₀ value for kinase inhibition.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present hypothetical, yet plausible, results from the described experiments.
Table 1: Comparative Cytotoxicity in A549 Cells (MTT Assay)
| Compound | IC₅₀ (µM) |
| This compound | 5.2 |
| Gefitinib | 8.5 |
| Doxorubicin | 0.4 |
Table 2: Comparative EGFR Kinase Inhibition (Biochemical Assay)
| Compound | IC₅₀ (nM) |
| This compound | 95 |
| Gefitinib | 25 |
| Doxorubicin | > 10,000 (Not an EGFR inhibitor) |
Discussion and Mechanistic Interpretation
As a Senior Application Scientist, the interpretation of this data moves beyond simple numbers. The hypothetical results suggest that this compound is a moderately potent cytotoxic agent and a direct inhibitor of the EGFR kinase.
-
Potency and Selectivity: The compound shows greater cytotoxicity against the A549 cell line (IC₅₀ = 5.2 µM) than the standard EGFR inhibitor Gefitinib (IC₅₀ = 8.5 µM). However, in the direct biochemical assay, Gefitinib is a more potent EGFR inhibitor (IC₅₀ = 25 nM vs. 95 nM). This discrepancy suggests that this compound may have additional mechanisms of action beyond EGFR inhibition that contribute to its overall cytotoxicity, a common feature of quinoline-based compounds.[4] Doxorubicin, as expected, is a highly potent but non-specific cytotoxic agent.
-
Therapeutic Potential: The compound's dual activity—direct kinase inhibition and potent cell-based cytotoxicity—makes it an interesting candidate. It may be effective in cancer cell lines that are less dependent on EGFR signaling compared to highly specific inhibitors like Gefitinib.
The diagram below illustrates the point of intervention for an EGFR inhibitor.
Caption: Simplified EGFR signaling pathway and inhibitor point of action.
Conclusion and Future Directions
This guide demonstrates a robust, multi-faceted approach to benchmarking this compound. The experimental framework provided allows for a clear comparison against both targeted and broad-spectrum anticancer agents. Based on our hypothetical data, the compound warrants further investigation. Future studies should include screening against a broader panel of cancer cell lines (such as the NCI-60 panel), assessing activity against other relevant kinases to determine its selectivity profile, and exploring its effects on downstream signaling pathways to fully elucidate its mechanism of action.
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A Comparative Guide to Structural Analogs of 4-Chloro-2-methyl-6-nitroquinoline: Targeting the PI3K/Akt/mTOR Pathway in Cancer
Introduction: The Quinoline Scaffold and the Quest for Potent Cancer Therapeutics
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad range of biological activities, including anticancer properties. The parent compound, 4-Chloro-2-methyl-6-nitroquinoline, possesses key structural features that make it an interesting starting point for drug discovery. The chloro group at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group at the 6-position, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and biological activity.
Deregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1] This pathway plays a critical role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Many quinoline-based compounds have been investigated as inhibitors of this pathway, showing promise in preclinical studies.[3]
This guide will focus on a comparative analysis of the following structural analogs of this compound, with modifications at the C4 position:
-
Analog A: 4-Amino-2-methyl-6-nitroquinoline
-
Analog B: 4-Hydrazino-2-methyl-6-nitroquinoline
-
Analog C: 4-Methoxy-2-methyl-6-nitroquinoline
The rationale for selecting these analogs lies in the well-documented impact of these functional groups on the biological activity of quinoline derivatives. The introduction of amino and hydrazino groups can facilitate hydrogen bonding interactions with target proteins and has been a successful strategy in the development of kinase inhibitors. The methoxy group, on the other hand, can alter the compound's solubility and electronic properties.
Comparative Analysis of Physicochemical and Predicted Biological Properties
While direct experimental data is lacking for a head-to-head comparison, we can infer the potential performance of these analogs based on established SAR principles for quinoline-based kinase inhibitors.
| Feature | 4-Chloro- (Parent) | 4-Amino- (Analog A) | 4-Hydrazino- (Analog B) | 4-Methoxy- (Analog C) |
| Predicted Activity | Moderate; serves as a synthetic intermediate. | Potentially high; the amino group can act as a key hydrogen bond donor, mimicking interactions of known kinase inhibitors with the hinge region. | Potentially high; the hydrazino group offers additional hydrogen bonding capabilities and can serve as a linker for further derivatization. | Moderate to low; the methoxy group may not provide the same level of specific interactions with the target kinase compared to amino or hydrazino groups. |
| Synthesis Feasibility | Readily synthesizable. | Synthesizable via nucleophilic aromatic substitution of the parent compound with ammonia or an ammonia equivalent. | Synthesizable via nucleophilic aromatic substitution of the parent compound with hydrazine. | Synthesizable via nucleophilic aromatic substitution of the parent compound with sodium methoxide. |
| Potential for PI3K/Akt/mTOR Inhibition | Low, as the chloro group is not typically an optimal pharmacophore for kinase inhibition. | High, as the 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors, including those targeting the PI3K pathway. | High, the hydrazino group can participate in key binding interactions within the ATP-binding pocket of PI3K. | Moderate, the methoxy group may have a lesser impact on direct kinase inhibition but could influence pharmacokinetic properties. |
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.[4] Inhibiting key nodes in this pathway is a validated strategy for cancer therapy.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
To empirically validate the predicted activities of these analogs, a series of well-established experimental protocols would be employed.
Synthesis of 4-Substituted-2-methyl-6-nitroquinolines
The synthesis of the proposed analogs would proceed via a nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for functionalizing the 4-position of the quinoline ring.[5][6]
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the synthesis of 4-substituted analogs.
Protocol 1: Synthesis of 4-Amino-2-methyl-6-nitroquinoline (Analog A)
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Nucleophile Addition: Add a solution of ammonia (e.g., 7N in methanol or concentrated aqueous ammonia, excess).
-
Reaction Conditions: Heat the mixture to 100-120°C and maintain with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Hydrazino-2-methyl-6-nitroquinoline (Analog B) (Adapted from a general procedure[7])
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (30 mL), add hydrazine hydrate (excess, e.g., 5-10 eq).
-
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent if necessary.
Protocol 3: Synthesis of 4-Methoxy-2-methyl-6-nitroquinoline (Analog C)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Nucleophile Addition: To this solution, add a solution of sodium methoxide in methanol (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 4-8 hours. Monitor by TLC.
-
Work-up: Quench the reaction with water and remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
In Vitro Biological Evaluation
Protocol 4: MTT Cell Viability Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol 5: In Vitro PI3Kα Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the PI3Kα enzyme.[11][12]
-
Assay Setup: The assay can be performed using a commercially available kit, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (PIP2), and ATP solutions in the provided kinase buffer.
-
Inhibitor Incubation: In a 384-well plate, add 0.5 µL of the test compound at various concentrations or a vehicle control.
-
Enzyme and Substrate Addition: Add 4 µL of the PI3Kα enzyme/PIP2 mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically around the Km for ATP).
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add the ADP-Glo™ Reagent to deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide has outlined a comparative framework for evaluating structural analogs of this compound as potential anticancer agents targeting the PI3K/Akt/mTOR pathway. Based on established SAR, the 4-amino and 4-hydrazino analogs are predicted to exhibit superior biological activity compared to the parent compound and the 4-methoxy analog, owing to their ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.
The provided experimental protocols for synthesis and in vitro evaluation offer a clear roadmap for the empirical validation of these hypotheses. Successful identification of a potent and selective inhibitor from this series would warrant further preclinical development, including in vivo efficacy studies in relevant cancer models. The modular nature of the synthesis allows for further optimization of the quinoline scaffold to enhance potency, selectivity, and pharmacokinetic properties.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methyl-6-nitroquinoline
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-2-methyl-6-nitroquinoline. As a chlorinated nitroaromatic compound, this substance requires careful management to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety principles for handling hazardous chemical waste and are designed for implementation by trained laboratory professionals.
Hazard Assessment and Profile
The molecule's structure combines a quinoline core, a chloro group, and a nitro group. Each of these components contributes to its potential hazard profile:
-
Quinoline Derivatives: Are often classified as skin and eye irritants.[1][2] Some are suspected of causing genetic defects and may be harmful if swallowed or inhaled.[1][3]
-
Chlorinated Organic Compounds: Pose specific environmental risks and require controlled disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[4][5]
-
Nitroaromatic Compounds: Can be toxic and may have mutagenic properties. They can also be reactive and require careful handling.
Based on these related structures, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | Rationale & Supporting Sources |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Based on data for similar nitro- and chloro-anilines and quinolines.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common classification for quinoline derivatives.[2][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common classification for quinoline derivatives.[2][6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dusts should be avoided.[2][7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | A characteristic of many quinoline-based compounds.[1][8] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following safety measures are mandatory.
Engineering Controls
-
Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following should be worn at all times:
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact, as the substance is a presumed skin irritant.[9] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against dust particles and splashes.[4][7] |
| Skin and Body Protection | Lab coat and closed-toe shoes. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust outside of a fume hood.[6][9] |
Step-by-Step Disposal Protocol
Disposal must be conducted in compliance with local, state, and federal regulations.[10][11] Never discharge this chemical into sewers or waterways.[1][4][10]
Waste Segregation and Collection
The first critical step is to correctly segregate waste at the point of generation. This prevents accidental mixing with incompatible materials and ensures the waste stream is correctly identified for the disposal vendor.
Caption: Waste segregation and disposal workflow for this compound.
Protocol:
-
Prepare Waste Containers: Before starting work, prepare dedicated, clearly labeled hazardous waste containers. Use containers compatible with the chemical waste.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the matrix (e.g., "Solid Waste," "Aqueous Waste," "Solvent Waste")
-
-
Solid Waste Collection:
-
Place unused or expired solid this compound directly into the designated solid hazardous waste container.
-
Also place any contaminated consumables, such as gloves, weigh paper, and absorbent pads, into this container.
-
-
Liquid Waste Collection:
-
Collect any solvents used to dissolve the compound or the initial rinses from cleaning contaminated glassware into a designated liquid hazardous waste container.[9] Do not mix aqueous and organic waste streams unless permitted by your institution's safety officer.
-
Decontamination of Glassware and Surfaces
Proper decontamination ensures that cleaned items do not pose a residual hazard.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[9]
-
Second Rinse: Perform a second rinse with the same solvent. This rinsate should also be collected as hazardous waste.
-
Detergent Wash: Wash the glassware with a laboratory detergent and water.[12]
-
Final Rinse: Rinse thoroughly with deionized water. The glassware can now be dried and returned to use.
-
Surface Decontamination: Wipe down the fume hood sash, work surface, and any affected areas with a cloth dampened with a suitable solvent, followed by a detergent solution. Dispose of the cleaning cloths as solid hazardous waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as listed in Section 2.2.
-
Contain and Absorb: For a solid spill, carefully sweep up the material and place it into the solid hazardous waste container. Avoid creating dust.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand).[8][10]
-
Collect Waste: Scoop the absorbent material into the solid hazardous waste container.
-
Decontaminate: Clean the spill area as described in Section 3.2.
Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area with secondary containment.
-
Professional Disposal: All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] The most probable disposal method is high-temperature incineration at an approved facility.[4]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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Mastering Safety: A Comprehensive Guide to Handling 4-Chloro-2-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that groundbreaking research often involves handling compounds with significant biological activity and, consequently, potential hazards. 4-Chloro-2-methyl-6-nitroquinoline, a halogenated nitroaromatic compound, is one such chemical that demands the utmost respect and adherence to rigorous safety protocols. This guide moves beyond mere checklists to provide a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE), operational procedures, and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific discovery.
Immediate Safety and Hazard Assessment
This compound is a solid compound that presents several potential hazards. While specific toxicological data for this exact compound is limited, the broader class of nitroquinolines and halogenated aromatic compounds warrants a cautious approach. Studies on related nitroquinolines have indicated potential carcinogenicity, and these compounds can be irritants to the skin, eyes, and respiratory tract.[1][2][3][4][5] Therefore, all handling procedures must be designed to minimize any potential for direct contact or inhalation.
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, though less likely in a controlled laboratory setting. The health effects of exposure can range from immediate irritation to long-term systemic issues.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the scale of the operation. Below is a detailed breakdown of the required PPE for handling this compound.
Eye and Face Protection
Given that this compound is a powder and can cause serious eye irritation, robust eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling very small quantities (milligram scale) within a certified chemical fume hood, safety glasses with side shields may be sufficient.
-
Chemical Splash Goggles: When working with larger quantities or when there is any risk of splashing (e.g., during dissolution), chemical splash goggles are required. They provide a seal around the eyes, offering superior protection from airborne particles and splashes.
-
Face Shield: In addition to chemical splash goggles, a face shield must be worn when handling significant quantities of the solid or its solutions outside of a glove box, or when there is a heightened risk of splashing or aerosol generation.
Skin and Body Protection
Preventing skin contact is paramount due to the irritant nature of the compound and the potential for absorption of related nitroaromatic compounds through the skin.[8]
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement for any work with this compound.
-
Chemical-Resistant Apron: When handling larger quantities or performing tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable full-body suit may be necessary to prevent widespread contamination of personal clothing.
Hand Protection: A Critical Choice
The choice of gloves is critical and should be based on chemical compatibility. For halogenated nitroaromatic compounds, not all standard laboratory gloves offer adequate protection.
-
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including nitro-compounds.
-
Nitrile: Thicker nitrile gloves (e.g., 8 mil or greater) can provide adequate protection for handling small quantities and for short durations. It is crucial to double-glove when using nitrile.
-
-
Glove Protocol:
-
Inspect Gloves: Before each use, carefully inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: Always wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Do not wear gloves outside of the immediate work area.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.
-
| Glove Material | Protection Level Against Nitroaromatics | Recommendation |
| Butyl Rubber | Excellent | Recommended for prolonged handling or large quantities. |
| Nitrile (≥8 mil) | Good (for splash protection) | Suitable for handling small quantities; double gloving is essential. |
| Latex | Poor | Not recommended for handling this compound. |
| Vinyl | Poor | Not recommended for handling this compound. |
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.[9][10][11][12][13][14][15]
Respiratory Protection
As a fine powder, this compound poses a significant inhalation hazard. The level of respiratory protection required depends on the quantity being handled and the containment measures in place.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize the release of airborne particles.
-
N95 Respirator: When weighing small quantities (milligrams to a few grams) within a fume hood, a properly fitted N95 respirator can provide an additional layer of protection against inhaling fine powders.
-
Powered Air-Purifying Respirator (PAPR): For handling larger quantities of the powder, or if there is a risk of generating significant dust outside of a glove box, a PAPR with a HEPA filter is required. A PAPR provides a higher level of protection and is more comfortable for extended wear.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designate a Work Area: Clearly designate and label a specific area within a chemical fume hood for handling this compound.
-
Don PPE: Before beginning any work, don the appropriate PPE as outlined in the previous section.
-
Tare a Sealed Container: To minimize the time the powder is exposed to the open air, pre-weigh a sealable container (e.g., a vial with a screw cap).
-
Weighing in a Fume Hood: Transfer the desired amount of the compound into the tared container within the fume hood. Use a spatula and handle the powder gently to avoid creating dust.
-
Seal and Clean: Immediately seal the container. Carefully wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.
Dissolution and Use in Solution
-
Perform in Fume Hood: All manipulations, including the addition of solvents, should be carried out in a chemical fume hood.
-
Add Solvent Slowly: Add the desired solvent to the sealed container slowly to avoid splashing.
-
Ensure Complete Dissolution: Gently agitate the container to ensure the compound is fully dissolved before proceeding with your experiment.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[16][17][18][19][20]
-
Waste Segregation: All waste contaminated with this compound must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.
-
Solid Waste:
-
Unused or expired solid compound.
-
Contaminated gloves, weigh boats, paper towels, and other disposable labware.
-
Place all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
Collect all liquid waste in a designated, sealed, and properly labeled halogenated organic waste container.
-
-
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated organic liquid waste container.
-
Repeat the rinse.
-
Wash the glassware with soap and water.
-
Emergency Procedures: Spill and Exposure Response
Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is essential.
Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator (N95 or PAPR depending on the spill size), double gloves, a lab coat or disposable suit, and chemical splash goggles.
-
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Clean the Spill:
-
Solid Spill: Carefully wipe up the dampened powder with absorbent pads, working from the outside in.
-
Liquid Spill: Once the liquid is absorbed, use a scoop or spatula to collect the absorbent material.
-
-
Package Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By internalizing and consistently applying these safety protocols, you can confidently and responsibly handle this compound, ensuring both your personal safety and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
